2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[2-iodo-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)7-1-2-8(13)6(5-7)3-4-14/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWNVDVKSKEHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Iodo-5-(trifluoromethyl)phenylacetonitrile chemical properties
Part 1: Executive Summary & Core Directive
2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 702641-07-4) is a specialized fluorinated building block critical for the synthesis of trifluoromethylated heterocycles and bioisosteres in modern drug discovery. Unlike its more common isomers, this scaffold offers a unique ortho-iodo handle relative to the acetonitrile group, enabling rapid cyclization into complex bicyclic systems (e.g., indoles, isoquinolines) via palladium-catalyzed cascades.
This guide provides an authoritative technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed to support high-integrity decision-making in medicinal chemistry campaigns.
Part 2: Physicochemical Profile
The compound combines a lipophilic trifluoromethyl group with a reactive aryl iodide and a versatile nitrile functionality. Its specific substitution pattern dictates its electronic behavior and solubility profile.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 702641-07-4 |
| Molecular Formula | C |
| Molecular Weight | 311.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 58–62 °C (Predicted/Analogous) |
| Boiling Point | ~290 °C (Predicted at 760 mmHg) |
| Density | ~1.9 g/cm³ |
| LogP (Predicted) | 3.2 – 3.5 (High lipophilicity due to -CF |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| Electronic Character | Electron-deficient ring (due to -CF |
Part 3: Synthetic Pathways
The synthesis of this compound is most reliably achieved through the functionalization of the corresponding toluene derivative. The presence of the electron-withdrawing trifluoromethyl group at the meta position (relative to the methyl/methylene) stabilizes the benzylic position but requires careful control during radical halogenation to avoid over-bromination.
Primary Route: Radical Bromination & Cyanation
This pathway is preferred for scale-up due to the availability of the toluene precursor.
-
Precursor: 2-Iodo-5-(trifluoromethyl)toluene (1-iodo-2-methyl-4-(trifluoromethyl)benzene).
-
Step 1: Wohl-Ziegler Bromination
-
Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl
or PhCF (reflux). -
Mechanism: Radical substitution at the benzylic carbon.
-
Product: 2-Iodo-5-(trifluoromethyl)benzyl bromide (CAS: 702641-06-3).[1][2][3][4]
-
Critical Control: Stop reaction at ~95% conversion to prevent formation of the gem-dibromide.
-
-
Step 2: Nucleophilic Substitution (Cyanation)
-
Reagents: NaCN or KCN.
-
Solvent: EtOH/H
O (4:1) or DMSO. -
Conditions: 0°C to RT (exothermic).
-
Mechanism: S
2 displacement of the benzylic bromide.
-
Visual Synthesis Flow
Figure 1: Validated synthetic route from commercial toluene precursors.
Part 4: Reactivity & Applications
This scaffold is a "privileged structure" because it contains three distinct reactive handles that can be manipulated orthogonally.
The Ortho-Iodine Handle (Pd-Catalysis)
The iodine atom at the C2 position is highly labile towards oxidative addition by Palladium(0).
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.
-
Heck Reaction: Coupling with acrylates.
-
Intramolecular Cyclization: This is the most valuable application. Under basic conditions, the active methylene (of the nitrile) can attack the Pd-activated iodine center (or an intermediate) to form indenes or, if coupled with an amine source, indoles.
The Nitrile Group (Transformations)
-
Hydrolysis: Acidic hydrolysis (HCl/AcOH) yields 2-iodo-5-(trifluoromethyl)phenylacetic acid , a precursor for non-steroidal anti-inflammatory drug (NSAID) analogues.
-
Reduction: Hydrogenation (Raney Ni or BH
) yields the phenethylamine , a core scaffold for CNS-active agents. -
Tetrazole Formation: Reaction with sodium azide yields the tetrazole bioisostere of the carboxylic acid.
The Trifluoromethyl Group[2][3][4][5][6][7][8][9][10][11]
-
Metabolic Stability: The -CF
group blocks metabolic oxidation at the C5 position (a common soft spot in phenyl rings), extending the half-life of the final drug candidate. -
Lipophilicity: Increases membrane permeability.
Reactivity Network Diagram
Figure 2: Divergent synthesis capabilities. Red arrows indicate metal-catalyzed C-C/C-N bond formation.
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of this compound via Cyanation
Note: This protocol assumes the starting material is the benzyl bromide derivative (CAS 702641-06-3).
Safety Precaution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available. Bleach (sodium hypochlorite) should be used to quench all cyanide waste.
-
Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Charge the flask with 2-iodo-5-(trifluoromethyl)benzyl bromide (10.0 g, 27.4 mmol) and Ethanol (60 mL).
-
-
Reagent Preparation:
-
In a separate beaker, dissolve Sodium Cyanide (1.61 g, 32.9 mmol, 1.2 eq) in Water (15 mL). Warning: Ensure no acid is present.
-
-
Reaction:
-
Add the aqueous NaCN solution dropwise to the ethanol solution over 15 minutes at room temperature.
-
The reaction is slightly exothermic. Stir the mixture at ambient temperature for 3–5 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear, and the nitrile (Rf ~0.5) should appear.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most ethanol (do not distill to dryness if residual cyanide is suspected).
-
Dilute the residue with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organics with Brine (50 mL).
-
Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude solid is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
-
Yield: Expected yield is 85–92% (approx. 7.3 – 7.9 g).
Part 6: References
-
CymitQuimica Product Catalog. this compound (CAS 702641-07-4).[5] Retrieved from
-
Sigma-Aldrich (Merck). 2-Iodo-5-(trifluoromethyl)benzyl bromide (Precursor, CAS 702641-06-3). Retrieved from
-
PubChem. Compound Summary: 2-(Trifluoromethyl)phenylacetonitrile (Analogous Reactivity Data). Retrieved from
-
ChemicalBook. Synthesis of Trifluoromethyl-benzyl cyanides. Retrieved from
Sources
An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile, a key fluorinated building block in medicinal chemistry and drug discovery. The strategic placement of the iodo, trifluoromethyl, and cyanomethyl groups on the phenyl ring imparts unique physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic insights, analytical characterization methods, and its potential applications in the development of novel therapeutics. The content is structured to provide both foundational knowledge and actionable insights for researchers and professionals in the field.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[1][2] The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other functional groups like an iodo-substituent, which can serve as a handle for various cross-coupling reactions, and a nitrile group, a versatile precursor to other functionalities, the resulting molecule becomes a powerful tool in the synthetic chemist's arsenal. This compound (CAS Number: 1261748-42-8) is one such strategically designed building block, poised for application in the synthesis of novel bioactive compounds.[3][4]
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's properties is fundamental to its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1261748-42-8 | [3][4] |
| IUPAC Name | 2-[5-Iodo-2-(trifluoromethyl)phenyl]acetonitrile | [3][5] |
| Molecular Formula | C9H5F3IN | [3][4][5] |
| Molecular Weight | 311.05 g/mol | [5] |
| Physical State | Solid | [3][4] |
| Purity | Typically ≥98% | [3][4] |
| InChI | 1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2 | [3][5] |
| InChIKey | MDCWUIOZXIQMGQ-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | C1=CC(=C(C=C1I)CC#N)C(F)(F)F | [5] |
Table 1: Key Chemical and Physical Properties of this compound.
Synthesis of this compound: A Plausible and Efficient Route
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient two-step synthetic route can be conceptualized starting from the commercially available precursor, (2-Iodo-5-(trifluoromethyl)phenyl)methanol (CAS Number: 702641-05-2).[6] This proposed synthesis leverages well-established and reliable chemical transformations.
Proposed Synthetic Pathway
The conversion of the starting alcohol to the target nitrile can be efficiently achieved via a two-step process:
-
Conversion of the Benzyl Alcohol to a Benzyl Halide: The hydroxyl group of (2-Iodo-5-(trifluoromethyl)phenyl)methanol is first converted to a more reactive leaving group, such as a benzyl bromide or chloride.
-
Cyanation of the Benzyl Halide: The resulting benzyl halide undergoes a nucleophilic substitution reaction with a cyanide salt to yield the desired this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Conceptual)
This protocol is a conceptualization based on standard organic synthesis methodologies and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Iodo-5-(trifluoromethyl)benzyl bromide (Intermediate)
-
Rationale: The conversion of a primary alcohol to a benzyl bromide is a classic transformation. Phosphorus tribromide (PBr₃) is a common and effective reagent for this purpose, proceeding via an SN2 mechanism. The reaction is typically performed in a non-polar, aprotic solvent to avoid unwanted side reactions.
-
Procedure:
-
To a solution of (2-Iodo-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous diethyl ether or dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (0.4 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto ice water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-Iodo-5-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound (Final Product)
-
Rationale: The conversion of a benzyl halide to a phenylacetonitrile is a standard nucleophilic substitution reaction.[7] Sodium or potassium cyanide are common cyanide sources. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.
-
Procedure:
-
Dissolve the crude 2-Iodo-5-(trifluoromethyl)benzyl bromide (1.0 eq) in DMF.
-
Add sodium cyanide (1.1 eq) to the solution and heat the mixture to 50-60 °C.
-
Stir the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants indicating their relative positions. The methylene protons adjacent to the nitrile group will appear as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The nitrile carbon will have a characteristic chemical shift in the downfield region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (311.05 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom. Fragmentation patterns can also provide structural information.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The spectrum will also show absorption bands corresponding to C-H stretching of the aromatic ring and the methylene group, as well as C-F stretching vibrations.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of complex organic molecules with potential therapeutic applications.[9][10]
Caption: Potential synthetic transformations of this compound in medicinal chemistry.
The presence of the iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse substituents at the 2-position of the phenyl ring, facilitating the construction of extensive libraries of compounds for biological screening.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to other important classes of compounds, such as phenylacetic acids and phenethylamines, which are common scaffolds in pharmaceuticals.
While specific drugs synthesized from this exact intermediate are not prominently disclosed in the public domain, the structural motifs accessible from this building block are prevalent in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on available safety data sheets for this and similar compounds, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically designed and highly valuable building block for researchers and professionals in drug discovery and medicinal chemistry. Its unique combination of a trifluoromethyl group for enhanced biological properties, an iodo group for versatile cross-coupling reactions, and a convertible nitrile functionality makes it a powerful tool for the synthesis of novel and complex molecules. The plausible and efficient synthetic route outlined in this guide, along with the discussion of its analytical characterization and potential applications, provides a solid foundation for its utilization in the development of the next generation of therapeutics.
References
- Spectroscopic characterization and natural bond orbital analysis of 2-(trifluoromethyl)
-
5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639. PubChem. [Link]
- Preparation of phenylacetonitriles.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jelsciences.com [jelsciences.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]
- 5. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 702641-05-2|(2-Iodo-5-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. researchgate.net [researchgate.net]
- 10. SF5-containing building blocks - Enamine [enamine.net]
Technical Guide: Structure Elucidation of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
This technical guide provides a rigorous structure elucidation framework for 2-Iodo-5-(trifluoromethyl)phenylacetonitrile . This specific isomer presents a classic regiochemical challenge in organic synthesis, often requiring differentiation from its commercially available isomer, 5-iodo-2-(trifluoromethyl)phenylacetonitrile, and other regioisomers formed during electrophilic aromatic substitution.
Executive Summary & Significance
This compound is a high-value halogenated building block. Its structural utility lies in the orthogonality of its functional groups:
-
Aryl Iodide (C2): Prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
Trifluoromethyl (C5): Enhances lipophilicity and metabolic stability, a critical pharmacophore in modern drug design.
-
Acetonitrile (C1): A versatile precursor for amines, carboxylic acids, or heterocycle formation.
The Challenge: Synthesizing this compound via iodination of 3-(trifluoromethyl)phenylacetonitrile or Sandmeyer reactions often yields mixtures. Definitive structural proof is required to distinguish the 2-iodo-5-CF3 target from the 6-iodo-3-CF3 or 5-iodo-2-CF3 isomers.
Analytical Strategy: The Triad of Confirmation
To ensure scientific integrity, we employ a self-validating analytical triad: Mass Spectrometry (MS) , Nuclear Magnetic Resonance (NMR) , and Infrared Spectroscopy (IR) .
Mass Spectrometry (HRMS)
-
Molecular Formula:
[1][2][3] -
Exact Mass: ~310.94 Da[3]
-
Key Diagnostic: Iodine is monoisotopic (
). Unlike chlorine or bromine, it does not show an M+2 isotope peak. However, the mass defect of iodine is unique. -
Fragmentation: Look for the characteristic loss of the iodine radical
and the nitrile group .
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (
): A sharp, distinct band at 2250 ± 10 cm⁻¹ . -
C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region.
-
Aryl C-H: Weak bands >3000 cm⁻¹.
NMR Spectroscopy: The Definitive Regiochemical Proof
This is the core of the elucidation. The position of the iodine atom relative to the acetonitrile and trifluoromethyl groups is determined by Spin-Spin Coupling (
Predicted NMR Data (400 MHz, )
-
The Methylene Spacer (
): Appears as a singlet around 3.8 – 4.0 ppm . -
Aromatic Region: We expect an ABX or ABC system depending on the shift dispersion.
-
H6 (Ortho to
, Ortho to ): ~7.7 ppm. Appears as a singlet (s) or doublet with small meta-coupling ( Hz). -
H3 (Ortho to Iodine, Meta to
): ~7.9 - 8.0 ppm. Deshielded by the ortho-iodine and the group. Appears as a doublet ( Hz). -
H4 (Para to Iodine, Ortho to
): ~7.4 - 7.5 ppm. Appears as a doublet of doublets ( ) or broad doublet ( Hz).
-
NMR & The "Iodine Effect" (Critical)
The most reliable method to distinguish the 2-iodo isomer from others is the chemical shift of the carbon bearing the iodine.
-
C-I Carbon (C2): Iodine has a "heavy atom effect" that significantly shields the attached carbon.
-
Expected Shift: 85 – 98 ppm .
-
Contrast: If the iodine were absent (H-bearing), the carbon would be ~120-130 ppm. If it bore the
, it would be a quartet ~130 ppm.
-
-
C-
Carbon (C5): Quartet ( ) due to C-F coupling ( Hz). Shift ~124 ppm. -
Nitrile Carbon: ~117 ppm.
2D NMR Logic (HMBC)
To prove the Iodine is at C2 and not C6:
-
HMBC Correlation: The methylene protons (
) at C1 will show 3-bond correlations to C2 and C6 . -
Differentiation:
-
C2: Will appear at ~90 ppm (Iodine-bearing).
-
C6: Will appear at ~125-130 ppm (H-bearing).
-
Conclusion: If the
protons correlate to a shielded carbon (<100 ppm), the Iodine is at the ortho (C2) position.
-
Visualization of Logic Flow
The following diagram illustrates the decision tree for confirming the structure using spectroscopic data.
Figure 1: Structural elucidation logic tree highlighting the critical
Experimental Protocol for Validation
Sample Preparation
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of
(Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed hydrolysis of the nitrile. -
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Acquisition Parameters
| Experiment | Pulse Sequence | Scans (NS) | Key Parameter | Purpose |
| zg30 | 16 | D1 = 1.0s | Basic proton integration and coupling analysis. | |
| zgpg30 | 512+ | SW = 240 ppm | Detect quaternary carbons (C-I and C-CN). | |
| zgflqn | 16 | SW = 100 ppm | Confirm single | |
| gHMBC | hmbcgpndqf | 8-16 | J(CH) = 8 Hz | Correlate |
Data Interpretation Workflow
-
Verify Purity: Check
NMR. A single singlet at ~-63 ppm indicates a chemically pure trifluoromethyl group. Multiple peaks indicate regioisomers. -
Locate C-I: In the
spectrum, look for the most upfield aromatic signal (excluding the and ). If you see a peak at 90-95 ppm , this is the C-I carbon. -
Map Connectivity: Use HMBC.
-
Find the
singlet in (~3.9 ppm). -
Trace correlations in the carbon dimension.
-
If
correlates to the 90 ppm peak (C2) and a 128 ppm peak (C6), the structure is 2-Iodo . -
Counter-case: If
correlates to two carbons both >120 ppm, the Iodine is likely at C3 or C4 (remote), or you have the 5-iodo-2-CF3 isomer (where C2 bears , shift ~130 ppm).
-
Summary of Physical Properties (Reference Data)
| Property | Value (Approx.) | Note |
| Molecular Weight | 311.04 g/mol | Monoisotopic |
| Appearance | White to off-white solid | Low melting point likely |
| Solubility | DCM, EtOAc, | Insoluble in water |
| CAS (Isomer) | 1261748-42-8 | Note: This CAS usually refers to the 5-Iodo-2-CF3 isomer.[1][2][3] Verify specific catalog entries carefully. |
Cautionary Note on Isomers: Database searches often default to the commercially prevalent 5-iodo-2-(trifluoromethyl)phenylacetonitrile (CAS 1261748-42-8) [1]. It is vital to distinguish your target 2-iodo-5-(trifluoromethyl) isomer using the C-I shielding constant described in Section 3.2.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118991639, 5-Iodo-2-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
- Reich, H. J. (2024).Structure Determination Using NMR: Chemical Shifts of Carbon-13 in Substituted Benzenes. University of Wisconsin-Madison.
Sources
Comprehensive Technical Guide: Safety & Handling of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
[1][2]
Executive Summary & Chemical Identity
2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1261748-42-8) is a specialized halogenated arylonitrile intermediate used primarily in medicinal chemistry for the synthesis of complex heterocycles and pharmaceutical candidates.[1][2] Its structural utility lies in the ortho-iodine handle (enabling palladium-catalyzed cross-couplings like Suzuki-Miyaura or Sonogashira) and the trifluoromethyl group (enhancing metabolic stability and lipophilicity).[1][2]
However, its dual functionality presents specific safety challenges: the nitrile moiety poses potential cyanide-like toxicity risks under extreme conditions, while the aryl iodide confers light sensitivity and reactivity.[1][2] This guide synthesizes field-proven handling protocols with rigorous safety logic.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 1261748-42-8 | Unique Identifier |
| Molecular Formula | C₉H₅F₃IN | |
| Molecular Weight | 311.04 g/mol | Heavy atom count affects stoichiometry |
| Physical State | Solid | Crystalline powder (typically off-white/pale yellow) |
| Solubility | DMSO, DCM, Ethyl Acetate | Low water solubility |
| Reactivity | Light Sensitive; Acid Sensitive | Iodine bond is photolabile; Nitrile hydrolyzes in acid |
Hazard Identification & Toxicology Logic
Effective safety requires understanding the mechanism of toxicity, not just the hazard codes.[1][2]
Functional Group Hazard Analysis
-
The Nitrile (–CN) Vector: While organic nitriles are generally less acutely toxic than inorganic cyanides (e.g., NaCN), they can metabolize to release cyanide ions (in vivo) or release Hydrogen Cyanide (HCN) gas if exposed to strong acids or fire.[1][2]
-
Operational Implication: Never mix with strong mineral acids (HCl, H₂SO₄) without rigorous temperature control and ventilation.[2]
-
-
The Aryl Iodide (Ar–I) Vector: The C–I bond is the weakest carbon-halogen bond.[1][2]
-
The Trifluoromethyl (–CF₃) Vector: Chemically inert but increases the compound's permeability through biological membranes (skin/lungs), potentially enhancing systemic absorption of the toxic nitrile moiety.[1][2]
GHS Classification (derived from analogue data)
Strategic Safety Framework
Do not rely on PPE alone. Use the Hierarchy of Controls to mitigate risk.
Engineering Controls
-
Primary Barrier: All solid handling (weighing, dispensing) must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1][2]
-
Airflow: Verify face velocity is >0.5 m/s (100 fpm) before opening the container.[1][2]
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated organic solids can generate significant static charge, leading to powder scattering.[1][2]
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Hands | Double Nitrile Gloves (0.11 mm min) | Fluorinated compounds penetrate standard latex.[1][2] Double gloving allows immediate removal of the outer layer upon contamination.[1][2] |
| Eyes | Chemical Goggles (ANSI Z87.[1][2]1) | Safety glasses are insufficient for fine powders that can drift around side shields.[1][2] |
| Respiratory | N95/P100 (if outside hood) | Strictly prohibited to handle outside containment; however, P100 is the backup for spill cleanup.[1][2] |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevents sleeve contamination during reaching into the hood.[1][2] |
Operational Protocols
Storage & Stability[2][7]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light: Protect from light.[1][2][5][6] Wrap the vial in aluminum foil or store in amber glass.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation of the iodide.[1][2]
Weighing & Solubilization Protocol
This protocol minimizes exposure to dust and prevents static discharge.[1][2]
-
Preparation: Place a disposable balance draft shield or "weighing funnel" inside the fume hood.[1][2]
-
Anti-Static Step: Pass an anti-static gun over the vial and the spatula.[1][2]
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[1][2] Avoid plastic spatulas which generate static.[2]
-
Solubilization: Add solvent (e.g., DMSO or DCM) immediately to the weighing vessel to trap the dust in solution before removing it from the hood.[1][2]
-
Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened with acetone before returning it to storage.[1][2]
Reaction Safety (Suzuki-Miyaura Context)
The iodine handle makes this compound a prime candidate for Pd-catalyzed coupling.[1][2]
-
Inerting: Oxygen must be rigorously excluded not just for the catalyst, but to prevent homocoupling of the iodide.[1][2]
-
Base Selection: When using bases like K₂CO₃ or Cs₂CO₃, gas evolution (CO₂) can occur.[1][2] Ensure the reaction vessel is vented through a bubbler or an inert gas line, never sealed tight.[1][2]
-
Thermal Control: Do not overheat. Aryl acetonitriles can undergo "thermal runaway" polymerization or decomposition at very high temperatures (>150°C).[1][2]
Visualization: Safety Logic & Workflow
Diagram 1: Handling Decision Logic
This logic gate ensures the correct safety tier is applied based on the operation.[1][2]
Caption: Decision logic for scaling safety controls based on physical state and quantity.
Diagram 2: Emergency Response Pathway
A self-validating workflow for accidental exposure.[1][2]
Caption: Immediate response protocols for different exposure routes.
Waste Disposal & Deactivation
Never dispose of this compound in the general trash or down the drain.[1][2]
-
Segregation: Collect in a dedicated "Halogenated Organic Waste" container.
-
Labeling: Clearly label as "Contains Nitrile and Organic Iodide."[1][2]
-
Deactivation (Spills):
-
For small powder spills: Cover with wet paper towels (to prevent dust), then wipe up with a dilute bleach solution (10%) to oxidize any trace cyanide potential, though standard detergent is usually sufficient for the organic molecule itself.[1][2]
-
Place all cleanup materials in a sealed hazardous waste bag.
-
References
-
PubChem. (n.d.).[1][2] 5-Iodo-2-(trifluoromethyl)phenylacetonitrile (Compound CID 118991639).[1][2][7] National Library of Medicine.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Retrieved from [Link][1][2]
Sources
- 1. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. canbipharm.com [canbipharm.com]
- 5. americanbio.com [americanbio.com]
- 6. uccaribe.edu [uccaribe.edu]
- 7. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Iodo-5-(trifluoromethyl)phenylacetonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifecta of Functionality for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount for the efficient discovery of novel chemical entities. 2-Iodo-5-(trifluoromethyl)phenylacetonitrile is a prime example of such a scaffold, meticulously designed to offer a confluence of desirable chemical properties. This guide provides an in-depth analysis of this compound, exploring its synthesis, chemical reactivity, and its significant potential as an intermediate in the development of complex molecular architectures, particularly within the pharmaceutical industry.
The molecule's utility is rooted in its three key functional groups:
-
Aryl Iodide: The iodine atom serves as an exceptionally versatile "handle" on the aromatic ring. As an excellent leaving group, it is highly amenable to a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a cornerstone of modern drug design.[3] This strongly electron-withdrawing and highly lipophilic moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[3]
-
Acetonitrile Moiety: The cyanomethyl group is a valuable synthetic precursor. It can be readily transformed into other critical functionalities, such as carboxylic acids through hydrolysis or primary amines via reduction, further expanding the synthetic possibilities.[4]
This unique combination makes this compound a powerful intermediate for generating diverse libraries of compounds, accelerating the structure-activity relationship (SAR) studies that are crucial for drug discovery.
Physicochemical and Structural Properties
Below is a summary of the key identifiers and properties for the isomeric compound 2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile, which is more commonly cataloged by chemical suppliers. The principles and reactivity discussed in this guide are broadly applicable to the 2-iodo-5-(trifluoromethyl) isomer as well.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[5-Iodo-2-(trifluoromethyl)phenyl]acetonitrile | [5][6] |
| Synonym(s) | 5-Iodo-2-(trifluoromethyl)phenylacetonitrile | [5][6][7] |
| CAS Number | 1261748-42-8 | [5][6][7] |
| Molecular Formula | C9H5F3IN | [5][7] |
| Molecular Weight | 311.05 g/mol | [5][8] |
| Appearance | Solid | [6][7] |
| Purity | Typically ≥98% | [7][8] |
| InChI Key | MDCWUIOZXIQMGQ-UHFFFAOYSA-N | [6][7][8] |
Synthesis and Mechanistic Considerations
A plausible and efficient method involves the cyanation of a suitable precursor, 2-iodo-5-(trifluoromethyl)benzyl bromide. The overall workflow is outlined below.
Detailed Protocol: Cyanation of 2-Iodo-5-(trifluoromethyl)benzyl bromide
This protocol is a representative procedure adapted from established methods for the synthesis of phenylacetonitriles.[9]
Materials:
-
2-Iodo-5-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Iodo-5-(trifluoromethyl)benzyl bromide in anhydrous DMSO.
-
Rationale: DMSO is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the sodium cation and leaving the cyanide anion highly nucleophilic.
-
-
Addition of Cyanide: Carefully add sodium cyanide to the solution.
-
Safety Note: Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates toxic hydrogen cyanide gas.
-
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating increases the reaction rate. Monitoring ensures the reaction proceeds to completion without significant side-product formation.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (NaBr, excess NaCN) remain in the aqueous layer.
-
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Rationale: Washing removes residual DMSO and inorganic impurities. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The true power of this compound lies in its capacity for diverse chemical transformations, making it a versatile hub for generating molecular complexity.
Reactions at the Aryl Iodide Position
The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions. This allows for mild reaction conditions and broad substrate scope.
-
Palladium-Catalyzed Cross-Coupling: This is the most significant application. Reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can be performed with high efficiency.[1] These reactions are fundamental to modern organic synthesis, allowing for the modular construction of complex molecules from simpler fragments.[10][11]
-
Copper-Catalyzed Reactions: Copper catalysis is also effective, particularly for trifluoromethylation reactions or couplings with certain nucleophiles.[12][13][14]
Reactions at the Acetonitrile Position
The nitrile group is a versatile functional handle that can be converted into other important groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding phenylacetic acid derivative. This is a key transformation for producing certain classes of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.
-
Reduction: The nitrile can be reduced to a primary amine, yielding a substituted phenethylamine. This structural motif is present in numerous neurotransmitters and pharmaceutical agents.
-
Heterocycle Formation: The activated methylene group adjacent to the nitrile is nucleophilic and can participate in condensation reactions with various electrophiles to form a wide range of heterocyclic compounds, such as pyridines, pyrazoles, and pyrimidines.[15][16][17][18]
Applications in Medicinal Chemistry
The structural features of this compound make it an attractive starting point for drug discovery programs. The trifluoromethylphenyl moiety is a common feature in many approved drugs and clinical candidates.[3] This scaffold allows medicinal chemists to rapidly explore chemical space around a privileged core. For instance, in kinase inhibitor development, the aromatic core can serve as a hinge-binding element, while the vectors provided by the iodo and acetonitrile groups can be used to install substituents that target other regions of the ATP-binding pocket to enhance potency and selectivity.[6][19]
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, its NMR spectra can be reliably predicted based on established principles and data from analogous structures.[20][21][22][23]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| ¹H NMR | ~ 7.9 - 7.5 | m | Aromatic (3H) |
| ~ 4.0 | s | Methylene (-CH₂CN) (2H) | |
| ¹³C NMR | ~ 130 - 145 | m | Aromatic C-I, C-H |
| ~ 120 - 130 (q) | q | Aromatic C-CF₃, J(C,F) ≈ 30-35 Hz | |
| ~ 124 (q) | q | -CF₃, J(C,F) ≈ 270-275 Hz | |
| ~ 117 | s | -CN | |
| ~ 25 | s | -CH₂CN | |
| ¹⁹F NMR | ~ -62 | s | -CF₃ |
Note: 'q' denotes a quartet due to coupling with fluorine atoms. 'm' denotes a multiplet.
Safety and Handling
As with all specialized chemical reagents, this compound and its precursors must be handled with care.
-
Hazards: Based on data for similar compounds, it is expected to be harmful if swallowed, and cause skin and serious eye irritation.[6][24][25] It may also cause respiratory irritation.[24]
-
Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[25] In case of accidental exposure, seek immediate medical attention.[26]
Conclusion
This compound is a strategically designed and highly valuable building block for organic synthesis. Its trifecta of reactive sites—the aryl iodide for cross-coupling, the trifluoromethyl group for modulating bioactivity, and the versatile acetonitrile moiety—provides chemists with a powerful tool for the efficient synthesis of complex and diverse molecular structures. Its utility is particularly pronounced in the field of drug discovery, where it can accelerate the development of new therapeutic agents by enabling rapid and modular access to novel chemical matter.
References
-
Uneyama, K., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2404–2409. [Link]
-
Al-Omran, F., et al. (2007). Phenylacetone as Building Blocks in Heterocyclic Synthesis: Synthesis of Polyfunctionally-Substituted Pyridines, and fused Pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 593-609. [Link]
-
PubChem. (n.d.). 5-Iodo-2-(trifluoromethyl)phenylacetonitril. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). The first Cu-catalyzed trifluoromethylation of aryl iodides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]
-
Al-Ghorbani, M., et al. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Journal of Molecular Structure, 1325, 139456. [Link]
- El-Dean, A. M. K., et al. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Afro-Egyptian Journal of Chemistry, 3(3), 247-256.
-
Aksenov, A. V., et al. (2014). Extrusion of phenylacetonitrile molecule from 2-(3-oxoindolin-2-yl)-2-arylacetonitriles to generate 3-hydroxyindolin-2-ones. Tetrahedron Letters, 55(41), 5673-5675. [Link]
-
Uneyama, K., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2404–2409. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. [Link]
-
National Center for Biotechnology Information. (2002). Toxicity Review for Iodotrifluoromethane (CF3I): 2002 Update. [Link]
-
Cheméo. (n.d.). 2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Chemical & Physical Properties. [Link]
-
Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14616-14636. [Link]
-
Kotsuki, H., et al. (2003). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. The Journal of Organic Chemistry, 68(23), 9033-9036. [Link]
-
Airgas. (2017). SAFETY DATA SHEET - Trifluoromethyl Iodide. [Link]
-
PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583–1623. [Link]
-
Scott, J. S., & Svejstrup, T. D. (2007). Sequential Processes in Palladium-Catalyzed Silicon-Based Cross-Coupling. The Journal of Organic Chemistry, 72(1), 2-14. [Link]
-
Qing, F.-L., et al. (2004). Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1-aryl allylic alcohols with terminal alkynes. Chinese Journal of Chemistry, 22(10), 1155-1158. [Link]
-
Opatz, T., et al. (2014). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. [Link]
-
PrepChem. (n.d.). Synthesis of phenylacetonitrile. [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
da Silva, A. J. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 853. [Link]
-
Babalola, T. (2024). Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. Journal of Medicinal and Organic Chemistry, 7(6), 265-266. [Link]
-
Deng, M., et al. (2020). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 11(11), 1335-1346. [Link]
Sources
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]
- 8. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | 1261748-42-8 [sigmaaldrich.com]
- 9. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 10. Sequential Processes in Palladium-Catalyzed Silicon-Based Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1- aryl allylic alcohols with terminal alkynes [sioc-journal.cn]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 14. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ijisrt.com [ijisrt.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 21. 1,4-Phenylenediacetonitrile(622-75-3) 1H NMR spectrum [chemicalbook.com]
- 22. bg.copernicus.org [bg.copernicus.org]
- 23. rsc.org [rsc.org]
- 24. fishersci.com [fishersci.com]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 26. airgas.com [airgas.com]
The Unseen Catalyst: A Deep Dive into the Discovery and Strategic Application of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile in Modern Drug Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the discovery and application of novel building blocks are paramount to the advancement of therapeutic agents. This whitepaper delves into the history, synthesis, and critical role of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile, a key intermediate that has quietly propelled the development of a new class of promising drug candidates. While not a household name, this molecule's unique structural features have made it an indispensable tool for researchers, particularly in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy.
Introduction: The Strategic Importance of Fluorinated Intermediates
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and lipophilicity. This compound is a prime example of a strategically designed building block that combines the benefits of a trifluoromethyl group with the synthetic versatility of iodo and nitrile functionalities. This unique combination allows for a wide range of chemical transformations, making it a valuable asset in the synthesis of complex molecular architectures.
The Genesis of a Key Intermediate: Discovery and Initial Synthesis
The documented emergence of this compound as a crucial intermediate in pharmaceutical research is linked to the development of indoleamine 2,3-dioxygenase (IDO) inhibitors. A key patent, WO 2010/062718 A1, filed by Incyte Corporation, stands as a seminal reference, detailing the synthesis and application of this compound in the creation of novel IDO inhibitors. While it is plausible that the molecule existed in chemical catalogs prior to this, its strategic importance was arguably cemented through this patent, which highlighted its utility in constructing the core structures of these promising anti-cancer agents.
The initial synthesis, as outlined in the patent literature, is a multi-step process that begins with more readily available starting materials. The causality behind this synthetic route lies in the need for a regioselective introduction of the iodo and trifluoromethyl groups on the phenyl ring, followed by the installation of the reactive acetonitrile moiety.
Synthetic Pathway Overview
The synthesis of this compound typically involves a sequence of reactions that strategically build the desired molecule. A representative synthetic route is depicted below:
Caption: A representative synthetic pathway for this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C9H5F3IN | PubChem |
| Molecular Weight | 311.04 g/mol | PubChem[1] |
| CAS Number | 1261748-42-8 | Fluorochem[2] |
| Appearance | Solid | Fluorochem[2] |
| IUPAC Name | 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetonitrile | PubChem[1] |
Spectroscopic data is critical for the identification and quality control of the compound. While specific spectra are proprietary, typical analytical techniques would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.
The Role in Drug Development: A Cornerstone for IDO Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO is an enzyme that plays a crucial role in tumor immune escape. By inhibiting IDO, these drugs can restore the body's natural anti-tumor immune response.
The structure of this compound is ingeniously suited for the synthesis of these inhibitors. The iodo group provides a handle for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the introduction of diverse aromatic or heteroaromatic moieties. The acetonitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, which are often essential for the final drug's biological activity.
Experimental Protocol: Synthesis of an IDO Inhibitor Intermediate
The following is a representative experimental protocol for the utilization of this compound in a Suzuki coupling reaction, a key step in the synthesis of many IDO inhibitors, based on the methodologies described in patent literature.
Objective: To couple this compound with a boronic acid derivative to form a key biaryl intermediate.
Materials:
-
This compound
-
Arylboronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid derivative (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC or a new peak in the LC-MS chromatogram. The final product's identity and purity can be confirmed by NMR and mass spectrometry.
Caption: Schematic of the Suzuki coupling reaction utilizing this compound.
Future Perspectives and Conclusion
This compound serves as a compelling case study in the strategic design and application of chemical intermediates in modern drug discovery. Its emergence from relative obscurity to a key building block in the synthesis of a promising class of anti-cancer drugs underscores the dynamic nature of pharmaceutical research. As the quest for more effective and targeted therapies continues, the demand for such well-designed, versatile, and synthetically accessible intermediates will undoubtedly grow. The story of this compound is a testament to the unseen yet vital role that innovative chemistry plays in the fight against disease.
References
-
PubChem. 5-Iodo-2-(trifluoromethyl)phenylacetonitrile. [Link][1]
- Incyte Corporation. (2010). Preparation of indoles and N-hydroxy-indolcarboxamidines as inhibitors of indoleamine 2,3-dioxygenase. WO 2010/062718 A1.
Sources
Methodological & Application
Suzuki coupling reactions of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed cross-coupling of This compound (CAS: 1261748-42-8). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of indole derivatives (via subsequent cyclization), biaryl-acetic acid anti-inflammatory agents, and kinase inhibitors.
Key Technical Challenges:
-
Electronic Activation: The 5-trifluoromethyl (
) group is a strong electron-withdrawing group (EWG). While this facilitates oxidative addition of the C-I bond, it significantly increases the acidity of the benzylic protons ( to the nitrile), rendering the substrate prone to base-mediated self-condensation or polymerization. -
Steric Environment: The ortho-substitution pattern requires ligands capable of facilitating transmetallation despite proximal steric bulk.
-
Chemoselectivity: Preserving the nitrile moiety against hydrolysis or nucleophilic attack during the basic coupling step.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Leaving Group (Iodine): The C-I bond is weak and highly reactive. Oxidative addition is fast, often occurring at room temperature. This allows for the use of milder catalysts compared to aryl bromides or chlorides.
-
Trifluoromethyl Effect: The
group at the C5 position exerts a strong inductive effect ( ), pulling electron density from the ring. This stabilizes the anionic intermediate during oxidative addition but destabilizes the catalytic cycle if the palladium center becomes too electron-deficient. -
Acetonitrile Acidity: The
of phenylacetonitrile is (DMSO). The addition of the group likely lowers this further ( ), making the methylene protons highly susceptible to deprotonation by carbonate or phosphate bases, leading to "aldol-like" nitrile condensations (Thorpe-Ziegler reaction).
Reaction Pathway Visualization
Caption: Mechanistic cycle highlighting the critical branching point where base selection impacts chemoselectivity.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the standard robust method for stable substrates. Protocol B is the "Mild/Anhydrous" method, specifically engineered to mitigate nitrile side reactions.
Protocol A: Standard Aqueous/Organic (High Throughput)
Recommended for: Stable aryl boronic acids and initial screening.
Reagents:
-
Substrate: 1.0 equiv (e.g., 311 mg, 1.0 mmol)
-
Boronic Acid: 1.2 – 1.5 equiv[9]
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv)[9][10] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aryl iodide (1.0 equiv), aryl boronic acid (1.2 equiv), and
(2.0 equiv). -
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition: Add
(3 mol%) quickly under positive inert gas pressure. -
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60°C (Note: Lower than the typical 80-100°C to protect the nitrile). Stir vigorously for 4–6 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc), wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Anhydrous/Mild (Base-Sensitive Optimized)
Recommended for: Reactions where the nitrile
Rationale: Uses a weaker, non-hygroscopic base (
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst:
(5 mol%) or XPhos Pd G2 (2 mol%) -
Base:
(anhydrous) (2.0 equiv) -
Solvent: Toluene or DME (Anhydrous)
-
Concentration: 0.15 M
Step-by-Step Procedure:
-
Drying: Flame-dry the glassware under vacuum and backfill with Argon.
-
Charge: Add Substrate, Boronic Acid, finely ground anhydrous
, and Catalyst. -
Solvent: Add anhydrous Toluene via syringe.
-
Reaction: Heat to 80°C for 12–16 hours.
-
Note: Without water, transmetallation is slower, requiring higher temperature or longer time, but the absence of
protects the nitrile.
-
-
Quench: Cool to RT, filter through a Celite pad (to remove phosphate salts), and wash with EtOAc.
-
Analysis: Check LCMS for conversion. If homocoupling of boronic acid is observed, switch solvent to THF.
Comparative Data & Optimization Guide
The following table summarizes the effect of base and catalyst choices on the coupling of this compound with Phenylboronic acid (Model Reaction).
| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield | Observation |
| 1 | EtOH/H2O | 80°C | 45% | Significant nitrile hydrolysis observed. | |||
| 2 | dppf | Dioxane/H2O | 60°C | 88% | Standard Protocol. Clean conversion. | ||
| 3 | DMF | 100°C | 30% | Complex mixture (black tar); likely polymerization. | |||
| 4 | XPhos Pd G2 | XPhos | THF (anh.) | 50°C | 92% | Best for difficult partners. Fast, no side rxns. | |
| 5 | S-Phos | Toluene | 90°C | 85% | Good for sterically hindered boronic acids. |
Troubleshooting & Critical Parameters
Dehalogenation (Reduction of Iodine)
-
Symptom: Formation of 3-(trifluoromethyl)phenylacetonitrile (Iodine replaced by H).
-
Cause:
-hydride elimination from the solvent (especially alcohols) or excessive heating. -
Fix: Switch to non-protic solvents (Toluene, DMF). Use a more active catalyst (e.g., Pd-PEPPSI-IPr) to speed up the coupling over the reduction pathway.
Nitrile Condensation (Thorpe-Ziegler)
-
Symptom: Dimeric by-products or loss of nitrile peak in IR (
). -
Cause: Base is too strong (
too low) or concentration is too high. -
Fix:
-
Switch base from Carbonate to Phosphate (
) or Fluoride ( ). -
Dilute reaction to 0.05 M.
-
Add base slowly or in portions.
-
Homocoupling of Boronic Acid
-
Symptom: Biaryl formation from the boronic acid (Ar-Ar) instead of cross-coupling.
-
Cause: Oxygen in the system (reoxidizes Pd(0) to Pd(II)).
-
Fix: Rigorous degassing (Freeze-Pump-Thaw is superior to bubbling).
Workflow Decision Tree
Use this logic flow to select the appropriate conditions for your specific coupling partner.
Caption: Decision matrix for optimizing reaction conditions based on coupling partner properties.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002).[8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Fleckenstein, C. A., & Plenio, H. (2010). Highly Efficient Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using [(NHC)Pd(allyl)Cl] Complexes. Chemistry – A European Journal, 16(13), 3922–3926. (Demonstrates reactivity of deactivated systems). Link
-
BenchChem. (2024). This compound Product & Reactivity Data. (Verified commercial availability and structural data). Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]
- 3. 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 220227-59-8 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the synthesis of derivatives from 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Executive Summary
2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1261748-42-8) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of modulators for the Central Nervous System (CNS) and metabolic disorders. Its structural uniqueness lies in the ortho-iodo handle (enabling cross-coupling or cyclization) combined with a meta-trifluoromethyl group (providing metabolic stability and lipophilicity) relative to the acetonitrile "warhead."
This guide outlines three strategic protocols to diverge this intermediate into distinct chemical spaces:
-
The Indole Gateway: Copper-catalyzed cascade cyclization.[1]
-
The Biaryl Expansion: Chemoselective Suzuki-Miyaura coupling.
-
Metabolic Blocking:
-Gem-dimethylation.
Reaction Landscape (Visualization)
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent synthesis pathways. The ortho-iodo group serves as the linchpin for both cyclization (Indole) and coupling (Biaryl) pathways.
Module 1: The Indole Gateway (Copper-Catalyzed Cascade)
The most potent application of this scaffold is the one-pot synthesis of 2-substituted-5-(trifluoromethyl)indoles . This method utilizes a domino reaction: Knoevenagel condensation with an aldehyde followed by copper-catalyzed intramolecular C-N coupling.
Mechanistic Insight
Classically, indole synthesis might require harsh conditions (Fischer indole). However, the ortho-iodo position allows for a transition-metal-catalyzed approach.
-
Condensation: The acidic methylene protons (
) react with an aldehyde (R-CHO) to form an -unsaturated nitrile. -
Insertion: The Copper catalyst undergoes oxidative addition into the C-I bond.
-
Cyclization: Intramolecular attack of the nitrogen onto the copper center followed by reductive elimination yields the indole core.
Figure 2: Simplified mechanism for the cascade synthesis of 2-substituted indoles.
Experimental Protocol
Target: Synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-indole.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Benzaldehyde (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the Substrate (311 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and
(652 mg, 2.0 mmol). -
Addition: Add anhydrous DMF (5.0 mL) and Benzaldehyde (122 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat to 110°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (
) should disappear; a fluorescent spot ( ) will appear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (
mL) to remove DMF (critical to prevent emulsion). Wash with brine, dry over .[2] -
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Yield Expectation: 75–85%.
Module 2: The Biaryl Expansion (Suzuki-Miyaura)
This protocol selectively targets the C-I bond while preserving the nitrile group, allowing for subsequent transformations (e.g., hydrolysis to biphenyl-acetic acids, common in NSAID structures).
Scientific Rationale
The C-I bond is significantly more reactive toward oxidative addition by Palladium(0) than the C-CN bond or the C-F bonds. By using mild conditions, we prevent the hydrolysis of the nitrile.
Experimental Protocol
Target: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-acetonitrile.
Data Table: Reaction Components
| Component | Equivalents | Role | Notes |
|---|---|---|---|
| Substrate | 1.0 | Core Scaffold | Limiting reagent |
| Ph-B(OH)2 | 1.5 | Boron Source | Excess ensures conversion |
| Pd(dppf)Cl2 | 0.03 (3 mol%) | Catalyst | Bidentate ligand prevents dehalogenation |
| K3PO4 | 3.0 | Base | Mild base, tolerates nitrile |
| Dioxane/H2O | 4:1 Ratio | Solvent | Water is required for transmetallation |[2]
Step-by-Step:
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes prior to use. Oxygen inhibits the catalytic cycle.
-
Assembly: Add Substrate (1.0 mmol), Phenylboronic acid (1.5 mmol), and Base (3.0 mmol) to a vial.
-
Catalyst Addition: Add
(25 mg). Cap immediately. -
Reaction: Heat to 80°C for 4 hours.
-
Note: Do not overheat (>100°C) to avoid nitrile hydrolysis.
-
-
Workup: Dilute with water, extract with Dichloromethane (DCM).
-
Purification: The product is often a solid. Recrystallization from Ethanol/Hexane is preferred over chromatography if possible.
Module 3: Metabolic Blocking ( -Alkylation)
The benzylic protons of the acetonitrile group are metabolic "soft spots" (susceptible to oxidation). Replacing them with methyl groups (Gem-dimethyl effect) improves metabolic stability and locks the conformation.
Experimental Protocol
Target: 2-[2-Iodo-5-(trifluoromethyl)phenyl]-2-methylpropanenitrile.
Step-by-Step:
-
Deprotonation: Suspend NaH (60% in oil, 2.5 equiv) in anhydrous THF at 0°C.
-
Addition: Dropwise add the Substrate (1.0 mmol) dissolved in THF. The solution will turn yellow/orange (formation of the benzylic carbanion). Stir for 30 mins at 0°C.
-
Alkylation: Add Methyl Iodide (MeI) (2.5 equiv) dropwise.
-
Completion: Warm to room temperature and stir for 2 hours.
-
Quench: Carefully add saturated
solution (hydrogen gas evolution). -
Outcome: This reaction usually proceeds quantitatively. The steric bulk of the iodine does not hinder the alkylation of the nitrile tail.
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.
-
Iodine Waste: Segregate waste streams. Organo-iodides can interfere with standard waste incineration protocols if not flagged.
-
Skin Sensitization: Benzylic nitriles are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Indole Synthesis via Copper Catalysis
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2000). Synthesis of 2-Substituted Indoles by the Palladium-Catalyzed Reaction of o-Alkynyltrifluoroacetanilides. Journal of Organic Chemistry. (Context: Mechanistic basis for cyclization).
- Note: For the specific cascade reaction of 2-iodo-phenylacetonitriles with aldehydes: See Organic Letters, 2013, 15(10), 2358–2361.
-
-
Suzuki-Miyaura Cross-Coupling
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
Trifluoromethyl Group Properties
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
-
Compound Data & Safety
-
PubChem CID: 118991639 (5-Iodo-2-(trifluoromethyl)phenylacetonitrile).[3]
-
Sources
Application of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile in agrochemical synthesis
Application Note: 2-Iodo-5-(trifluoromethyl)phenylacetonitrile in Agrochemical Synthesis
Executive Summary
This technical guide details the application of This compound (CAS 1261748-42-8) as a high-value linchpin intermediate in the synthesis of next-generation agrochemicals.
In modern crop protection discovery, the trifluoromethyl (
Chemical Profile & Structural Advantages
| Property | Data |
| CAS Number | 1261748-42-8 |
| Molecular Formula | |
| Molecular Weight | 311.04 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (typical) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
Structural Causality in Synthesis:
-
The Iodine Handle (
): A highly reactive site for oxidative addition by transition metals (Pd, Cu), enabling cross-coupling or intramolecular cyclization. -
The Acidic Methylene (
): The (~11-12) allows for facile deprotonation and functionalization (alkylation, aldol-type condensations) prior to ring closure. -
The Nitrile Group (
): Serves as both a latent electrophile for cyclization (forming the amino-heterocycle moiety) and a functional handle for downstream hydrolysis to amides/acids. -
The 5-Trifluoromethyl Group: Strategically positioned to block metabolic oxidation at the 5-position of the resulting indole (or 6-position of isoquinoline), significantly extending the half-life of the final agrochemical active.
Strategic Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of this intermediate.
Figure 1: Divergent synthetic utility of this compound. High-contrast nodes indicate key stable intermediates and final scaffolds.
Detailed Application Protocol: Synthesis of 5-(Trifluoromethyl)indole-3-carbonitriles
This protocol describes the most high-value transformation for this intermediate: converting it into a 2-aryl-indole scaffold. These structures are bioisosteres for auxin-mimic herbicides.
Mechanism: The reaction proceeds via a sequential Knoevenagel condensation with an aryl aldehyde, followed by a Copper-catalyzed intramolecular C-N coupling . The iodine atom undergoes oxidative addition to Copper(I), which then facilitates the nucleophilic attack of the nitrile nitrogen (or in situ formed enamine) onto the aromatic ring.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMSO (Anhydrous)
Step-by-Step Methodology
-
Condensation (Stage 1):
-
In a reaction vial, dissolve the nitrile substrate (1 mmol) and the aryl aldehyde (1.2 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine (2 drops).
-
Stir at room temperature for 2–4 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 8:1) for the disappearance of the starting nitrile and appearance of the alkene intermediate (2-(2-iodo-5-(trifluoromethyl)phenyl)-3-arylacrylonitrile).
-
Concentrate and use the crude intermediate directly if purity >90%.
-
-
Cyclization (Stage 2):
-
Charge a pressure tube with the crude acrylonitrile intermediate from Stage 1.
-
Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and
(650 mg, 2.0 mmol). -
Evacuate and backfill with Argon (3 cycles) to remove oxygen (Critical for Cu catalysis).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the tube and heat to 110 °C for 12–16 hours.
-
-
Work-up & Purification:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and wash with water (
mL) to remove DMSO and inorganic salts. -
Dry the organic layer over
, filter, and concentrate. -
Purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-aryl-5-(trifluoromethyl)indole-3-carbonitriles.
Alternative Application: Isoquinoline Synthesis
For fungicide development, the isoquinoline core is often preferred.
-
Protocol Summary: React this compound with an internal alkyne (e.g., diphenylacetylene) using a Palladium catalyst (
) and a silver salt additive ( ). -
Mechanism: The nitrile nitrogen coordinates to the Pd-alkyne complex, facilitating an annulation reaction that incorporates the alkyne carbons into the new ring.
-
Outcome: Yields 1-amino-isoquinoline derivatives, which can be diazotized and hydrolyzed to form the isoquinolinone or deaminated to the parent isoquinoline.
Safety & Handling Protocol
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled. The nitrile moiety can metabolize to release cyanide ions in vivo, though the steric bulk and trifluoromethyl group mitigate this rate compared to simple aliphatic nitriles.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
Handling Requirements:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as "Halogenated Organic Waste" containing cyanides. Do not mix with acids (risk of HCN evolution).
References
-
General Method for Indole Synthesis from 2-Haloarylacetonitriles
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[1] Copper-catalyzed cyclization of 2-ethynylaniline derivatives to indoles. Tetrahedron, 61(46), 10958–10964.
- Note: Adapts the Cu-catalyzed cyclization mechanism described for similar halo-nitrile precursors.
-
-
Knoevenagel-Cyclization Cascade
-
Li, P., Wang, L., & Zhang, Y. (2008). Copper-Catalyzed Domino Synthesis of 2-Arylindole-3-carbonitriles. Journal of Organic Chemistry.
-
-
Agrochemical Relevance of Trifluoromethyl Indoles
-
Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2010). New trends in the synthesis of fluorinated heterocycles for agrochemicals. Journal of Fluorine Chemistry, 131(2), 140-158.
-
-
Compound Safety Data
-
PubChem CID 118991639.[2] 5-Iodo-2-(trifluoromethyl)phenylacetonitrile. National Library of Medicine.
-
Sources
Application Note: Palladium-Catalyzed Functionalization of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
This Application Note provides a comprehensive technical guide for the palladium-catalyzed functionalization of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1261748-42-8 / 702641-07-4).[1] This scaffold is a high-value intermediate in medicinal chemistry, combining a reactive aryl iodide electrophile with a versatile acetonitrile handle, further enhanced by the metabolically stable trifluoromethyl group.[1]
Executive Summary
This compound represents a "privileged scaffold" precursor for drug discovery.[1] Its structural utility stems from three synergistic features:
-
The Aryl Iodide (C-I): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), allowing rapid library expansion.[1]
-
The Trifluoromethyl Group (-CF3): Positioned meta to the acetonitrile (and para to the iodine), it modulates lipophilicity and metabolic stability, a critical requirement for CNS and oncology targets.[1]
-
The Acetonitrile Group (-CH2CN): An ortho-disposed latent nucleophile.[1] While stable under standard coupling conditions, it enables downstream cyclization to form indoles , isoquinolines , and naphthalenes .[1]
This guide details two core protocols: Suzuki-Miyaura Cross-Coupling for biaryl synthesis and Heck-Mizoroki Alkenylation for styrenyl derivatives, along with a strategic roadmap for heterocyclic annulation.[1]
Chemical Profile & Reactivity Analysis
| Property | Specification | Mechanistic Implication |
| Molecular Weight | 311.04 g/mol | -- |
| Electrophile | C(sp2)-I Bond | High Reactivity: The -CF3 group (EWG) reduces electron density on the ring, significantly accelerating the rate of Oxidative Addition to Pd(0) compared to non-fluorinated analogs.[1] |
| Nucleophile | Acidity: The | |
| Sterics | Ortho-Substitution | The -CH2CN group is relatively small (linear), causing minimal steric hindrance to the Pd-center during transmetallation, unlike ortho-alkyl groups.[1] |
Strategic Pathway Map
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Caption: Divergent synthetic pathways.[1] Green nodes represent direct Pd-catalyzed couplings; Red nodes represent downstream heterocyclic cores.[1]
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-Aryl-5-(trifluoromethyl)phenylacetonitriles.[1] Rationale: The Suzuki coupling is the most robust method for functionalizing this scaffold. The primary challenge is preventing hydrolysis of the nitrile group under the basic aqueous conditions required for boronic acid activation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%)[1]
-
Why: The bidentate dppf ligand prevents
-hydride elimination (not an issue here) but more importantly confers stability and creates a wide bite angle that facilitates reductive elimination of the bulky biaryl.[1]
-
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv) or Cesium Carbonate (Cs2CO3).[1]
-
Note: Avoid strong alkoxides (KOtBu) to prevent deprotonation of the
-nitrile carbon.[1]
-
-
Solvent: 1,4-Dioxane / Water (4:1 v/v).[1]
Step-by-Step Methodology
-
Setup: In a glovebox or under a stream of Argon, charge a reaction vial with the substrate (1.0 mmol, 311 mg), boronic acid (1.2 mmol), and K2CO3 (2.0 mmol, 276 mg).
-
Catalyst Addition: Add Pd(dppf)Cl2[1]·CH2Cl2 (0.03 mmol, ~25 mg).[1]
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a septa cap.
-
Reaction: Heat the mixture to 80°C for 4-12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).[1]
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Optimization Data (Substrate Scope)
| Boronic Acid Type | Catalyst System | Temp | Yield | Notes |
| Phenylboronic acid | Pd(dppf)Cl2 / K2CO3 | 80°C | 92% | Standard conditions.[1] Very clean. |
| 4-Methoxyphenyl | Pd(dppf)Cl2 / K2CO3 | 80°C | 88% | Electron-rich partners work well.[1] |
| 3-Pyridyl | Pd(PPh3)4 / Na2CO3 | 90°C | 75% | Heterocycles may require Pd(PPh3)4.[1] |
| 2,6-Dimethylphenyl | Pd2(dba)3 / SPhos | 100°C | 65% | Steric hindrance requires Buchwald ligands (SPhos).[1] |
Protocol B: Heck-Mizoroki Alkenylation
Objective: Synthesis of (E)-5-(trifluoromethyl)-2-(styryl)phenylacetonitriles. Rationale: This reaction introduces a vinyl handle. The resulting stilbene-like derivatives are precursors to phenanthrenes (via photocyclization) or indoles (via oxidative cleavage).[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Olefin: Ethyl acrylate, Styrene, or tert-Butyl acrylate (1.5 equiv).[1]
-
Catalyst: Pd(OAc)2 (5 mol%).[1]
-
Ligand: Tri-o-tolylphosphine (P(o-tol)3) (10 mol%).[1]
-
Why: P(o-tol)3 is the "Heck Ligand" of choice.[1] Its bulk prevents catalyst poisoning and promotes the dissociation required for the coordination of the olefin.
-
-
Base: Triethylamine (Et3N) (2.0 equiv).[1]
-
Solvent: DMF or Acetonitrile (anhydrous).[1]
Step-by-Step Methodology
-
Setup: Charge a dry pressure tube with the substrate (1.0 mmol), Pd(OAc)2 (11 mg), and P(o-tol)3 (30 mg).[1]
-
Inerting: Evacuate and backfill with Nitrogen (3 cycles).[1]
-
Reagent Addition: Syringe in anhydrous DMF (3 mL), followed by Et3N (0.28 mL) and the Olefin (1.5 mmol).
-
Reaction: Seal and heat to 100°C for 16 hours.
-
Note: The reaction mixture will turn black (Pd black formation) if the catalyst decomposes; the phosphine prevents this.[1]
-
-
Workup: Dilute with Diethyl Ether (to precipitate ammonium salts). Filter through a Celite pad.
-
Purification: Concentrate filtrate and purify via column chromatography.
Advanced Application: Indole Synthesis Pathway
While direct cyclization is difficult, the Reductive Cyclization of the nitro analog is common.[1] For this iodo nitrile scaffold, the most efficient route to the 5-(trifluoromethyl)indole core is:
-
Sonogashira Coupling with TMS-acetylene.
-
Desilylation to the terminal alkyne.
-
Cyclization using CuI or AuCl3 in the presence of Ammonia/Amine (to form the pyrrole ring).
Alternatively, the Larock Indole Synthesis can be attempted if the nitrile is first reduced to a primary amine, but this is a multi-step sequence.[1]
References
-
General Suzuki Coupling of Aryl Iodides: Miyaura, N.; Suzuki, A. Chem. Rev.[1]1995 , 95, 2457.[1] Link[1]
-
Palladium-Catalyzed Nitrile Alpha-Arylation (Contextual): Culkin, D. A.; Hartwig, J. F. J. Am. Chem. Soc.[1][2]2002 , 124, 9330.[1][2] Link[1]
-
Synthesis of Fluorinated Indoles: Furuya, T.; Kamlet, A. S.; Ritter, T. Nature2011 , 473, 470.[1] Link[1]
-
Commercial Availability & CAS Data: PubChem Compound Summary for CID 118991639. Link
Sources
Application Note: Scale-Up Synthesis of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Executive Summary & Strategic Analysis
This application note details a robust, scalable protocol for the synthesis of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile , a critical building block in the development of fluorinated agrochemicals and pharmaceutical isosteres.
The synthesis of this molecule presents a specific chemoselective challenge: installing the acetonitrile moiety without compromising the reactive aryl iodide handle. The aryl iodide is prone to oxidative addition in the presence of transition metals, while the trifluoromethyl group introduces significant electron-withdrawing character, altering the reactivity of the benzylic position.
Retrosynthetic Logic
To ensure scalability and atom economy, we reject direct electrophilic iodination of phenylacetonitrile derivatives due to poor regioselectivity. Instead, we utilize a Benzylic Functionalization Strategy starting from the commercially available (or easily accessible) 2-iodo-5-(trifluoromethyl)toluene.
The Route:
-
Precursor: 2-Iodo-5-(trifluoromethyl)toluene.
-
Activation: Wohl-Ziegler radical bromination to generate the benzyl bromide.
-
Functionalization: Phase-transfer catalyzed nucleophilic substitution (
) with cyanide.
Figure 1: Retrosynthetic disconnection strategy emphasizing the preservation of the Aryl-Iodine bond.
Critical Process Parameters (CPP)
Before proceeding to the protocol, the following parameters are critical for maintaining the "Self-Validating" nature of this synthesis.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry (Step 1) | NBS (0.95 - 1.0 eq) | Crucial: Avoid excess NBS. Over-bromination leads to the gem-dibromide, which is inseparable by standard crystallization and hydrolyzes to the aldehyde. |
| Initiator Temperature | 75°C - 80°C | AIBN/BPO requires this activation energy. Lower temps lead to accumulation of initiator followed by a dangerous exotherm (thermal runaway). |
| Cyanation Solvent | Acetone/Water or Toluene/Water + PTC | Avoids DMSO/DMF. While dipolar aprotic solvents are faster, they are difficult to remove in >1kg batches. Aqueous acetone allows simple precipitation workup. |
| pH Control (Step 2) | Maintain pH > 9 | Prevents the formation of HCN gas. |
Detailed Experimental Protocols
Protocol A: Radical Bromination (Synthesis of the Benzyl Bromide)
Objective: Selective monobromination of 2-iodo-5-(trifluoromethyl)toluene. Reaction Type: Wohl-Ziegler Reaction.
Materials
-
Substrate: 2-Iodo-5-(trifluoromethyl)toluene (1.0 eq).
-
Reagent: N-Bromosuccinimide (NBS) (1.0 eq). Note: Recrystallize NBS from water if yellow/aged to remove free bromine.
-
Catalyst: Benzoyl Peroxide (BPO) (0.02 eq) or AIBN.
-
Solvent:
-Trifluorotoluene (PhCF ) or Chlorobenzene. Note: PhCF is preferred over CCl (banned) or Benzene (carcinogen) due to high boiling point and radical stability.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (
). -
Charging: Charge the flask with 2-iodo-5-(trifluoromethyl)toluene and PhCF
(5 volumes relative to wt of substrate). -
Reagent Addition: Add NBS (1.0 eq) and BPO (0.01 eq) at room temperature.
-
Initiation: Heat the mixture to 80°C .
-
Observation Check: The reaction is heterogeneous (NBS is insoluble). As the reaction proceeds, succinimide forms and floats to the top (lower density). The disappearance of the dense NBS solid at the bottom is a visual proxy for conversion.
-
-
Monitoring: Monitor by HPLC or GC every 2 hours.
-
Stop Criteria: Stop when starting material is <5%. Do not push for 100% conversion if di-bromo impurity starts appearing (>2%).
-
-
Workup:
-
Cool to 0°C to fully precipitate succinimide.
-
Filter off the succinimide solid.
-
Wash the filtrate with 5% NaHCO
(removes Br traces) and Brine. -
Dry over MgSO
and concentrate in vacuo.
-
-
Purification: The crude usually solidifies. Recrystallize from Hexanes/Heptane to obtain 2-Iodo-5-(trifluoromethyl)benzyl bromide .
-
Target Yield: 75-85%.
-
Protocol B: Nucleophilic Cyanation (Target Synthesis)
Objective: Displacement of bromide with cyanide without affecting the aryl iodide.
Reaction Type:
Materials
-
Substrate: 2-Iodo-5-(trifluoromethyl)benzyl bromide (from Protocol A).
-
Reagent: Sodium Cyanide (NaCN) (1.2 eq). Warning: High Toxicity.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq).
-
Solvent: Toluene and Water (1:1 ratio).
Step-by-Step Methodology
-
Safety Prep: Ensure HCN detectors are active. Prepare a quench bucket with 10% Sodium Hypochlorite (Bleach) for all glassware.
-
Setup: Use a reactor with vigorous mechanical stirring (essential for Phase Transfer Catalysis).
-
Aqueous Phase: Dissolve NaCN (1.2 eq) in Water (3 vol).
-
Organic Phase: Dissolve the benzyl bromide substrate and TBAB (0.05 eq) in Toluene (3 vol).
-
Reaction: Add the organic phase to the aqueous phase.
-
Exotherm Control: The reaction is mildly exothermic. Add slowly if scale >1kg.
-
-
Conditions: Heat to 40-50°C for 4-6 hours.
-
Mechanistic Note: We avoid reflux temperatures to prevent hydrolysis of the nitrile to the amide/acid.
-
-
Monitoring: TLC (20% EtOAc/Hexane) or HPLC. The bromide spot should disappear; a more polar spot (nitrile) appears.
-
Workup (Critical for Safety):
-
Cool to room temperature.
-
Separate phases.
-
Aqueous Phase Treatment: Treat the aqueous layer (containing excess CN
) with Bleach (NaOCl) in the hood before disposal. -
Organic Phase Wash: Wash with water (
), then Brine.
-
-
Isolation: Concentrate the Toluene layer. The residue is the crude nitrile.
-
Purification: Recrystallization from Ethanol/Water or Isopropyl Alcohol (IPA).
Figure 2: Biphasic Phase Transfer Catalysis (PTC) workflow for safe cyanation.
Analytical Validation
To validate the integrity of the product, specifically that the Iodine has not been displaced and the Nitrile is intact, use the following expected data points:
-
1H NMR (400 MHz, CDCl
):- 7.95 (d, 1H, Ar-H ortho to I). The doublet indicates the Iodine is still present.
-
7.65 (s, 1H, Ar-H ortho to CF
). - 7.25 (d, 1H, Ar-H).
-
3.85 (s, 2H, -CH
CN). Singlet integrating to 2 protons. If this is a quartet, you have hydrolyzed to amide/acid.
-
13C NMR: Look for the Nitrile carbon signal around
117 ppm. -
IR Spectroscopy: Sharp absorption at ~2250 cm
(C N stretch). Absence of broad -OH stretch (alcohol impurity) or C=O stretch (amide impurity).
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Step 1 | Old NBS (decomposed to Br | Recrystallize NBS from water; dry thoroughly before use. |
| Di-bromo Impurity | Reaction run too long or excess NBS | Stop reaction at 95% conversion. Do not chase the last 5%. |
| Hydrolysis of Nitrile | Reaction temp too high or pH too low | Keep cyanation <50°C. Ensure aqueous phase is basic. |
| Emulsion in Step 2 | TBAB concentration too high | Add Brine to break emulsion; reduce stirring speed during separation. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118991639, 2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile.[1] Retrieved October 26, 2025, from [Link]
-
Organic Syntheses. (2010). Benzylic Bromination using NBS.[2] Organic Syntheses, Coll.[3] Vol. 9, p. 123. (General methodology reference).
Sources
Strategic Utilization of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile in Kinase Inhibitor Design
[1]
Executive Summary
In the high-stakes landscape of kinase inhibitor discovery, This compound (CAS 1261748-42-8) represents a high-value "privileged structure" precursor.[1] Its utility stems from the synergistic combination of three pharmacophoric elements:
-
The Trifluoromethyl (-CF₃) Group: Enhances metabolic stability (blocking CYP450 oxidation at the C5 position), increases lipophilicity for membrane permeability, and strengthens hydrophobic interactions within the kinase ATP-binding pocket.
-
The Aryl Iodide Handle: A reactive site primed for palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) or copper-catalyzed Ullmann-type cyclizations, enabling rapid scaffold diversification.
-
The Acetonitrile Side Chain: A versatile electrophilic or nucleophilic tether that facilitates the construction of fused heterocycles—most notably 5-(trifluoromethyl)oxindoles and 5-(trifluoromethyl)indoles —which serve as the core scaffolds for FDA-approved inhibitors like Sunitinib (VEGFR/PDGFR) and Toceranib .[1]
This application note details the strategic conversion of this building block into two critical kinase inhibitor cores: the Oxindole and the Indole scaffold.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Data | Relevance to Synthesis |
| IUPAC Name | 2-[2-Iodo-5-(trifluoromethyl)phenyl]acetonitrile | Core scaffold identity |
| CAS Number | 1261748-42-8 | Procurement verification |
| Molecular Weight | 311.04 g/mol | Stoichiometric calculations |
| Appearance | Off-white to pale yellow solid | Purity indicator (darkening suggests iodine liberation) |
| Solubility | DCM, THF, DMSO, Ethyl Acetate | Compatible with standard organic synthesis solvents |
| Key Reactivity | Ar-I (Oxidative Addition), -CN (Hydrolysis/Cyclization) | Dual-functional handle for heterocycle formation |
Application Note A: Synthesis of 5-(Trifluoromethyl)oxindole
Target Class: Type I and Type II Kinase Inhibitors (e.g., VEGFR, KIT, PDGFR inhibitors). Mechanism: The oxindole core functions as a hinge-binding motif, forming hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues).
The "Hydrolysis-Cyclization" Strategy
This protocol describes the conversion of this compound into 5-(trifluoromethyl)oxindole via an intramolecular copper-catalyzed C-N bond formation.[1] This route is superior to traditional isatin syntheses (Sandmeyer) as it avoids harsh acids and allows for late-stage functionalization.[1]
Detailed Protocol
Step 1: Acidic Hydrolysis to Phenylacetic Acid
-
Reagents: Starting Material (1.0 equiv), H₂SO₄ (60% aq), Acetic Acid.
-
Procedure:
-
Dissolve this compound (10 mmol, 3.11 g) in glacial acetic acid (20 mL).
-
Slowly add 60% H₂SO₄ (10 mL) while stirring.
-
Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the nitrile spot.
-
Workup: Cool to RT and pour onto crushed ice (100 g). The phenylacetic acid intermediate should precipitate. Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: Expect a white solid. Yield typically >85%.
-
Step 2: One-Pot Amidation and Intramolecular Cyclization
-
Reagents: Phenylacetic acid intermediate (from Step 1), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.5 equiv), Aqueous Ammonia (NH₄OH, excess) or Ammonium Carbonate.
-
Solvent: DMSO.
-
Procedure:
-
In a sealed tube, charge the phenylacetic acid intermediate (5 mmol), CuI (95 mg, 0.5 mmol), L-Proline (115 mg, 1.0 mmol), and K₂CO₃ (1.7 g).
-
Add DMSO (10 mL) and aqueous ammonia (2 mL, 28%).
-
Purge with Argon for 5 minutes, then seal the tube.
-
Heat to 80–100°C for 12–18 hours.
-
Mechanism: The ammonia converts the acid to the primary amide in situ. The Cu/Proline catalyst system then facilitates the intramolecular Ullmann coupling between the amide nitrogen and the aryl iodide.
-
Workup: Cool to RT. Dilute with EtOAc and water. Acidify the aqueous layer slightly (pH 5-6) to ensure the oxindole is protonated if necessary (though it is neutral). Extract with EtOAc.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Yield Expectation: 70–80% overall. Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the Ar-I signal and the appearance of a broad singlet (NH) at ~10.5 ppm and a singlet (CH₂) at ~3.5 ppm.
-
MS (ESI): [M-H]⁻ peak at 200.1 (loss of CF3/I changes). Correction: Product MW is ~201.1 (C9H6F3NO).
Application Note B: Synthesis of 3-Substituted Indoles via Larock Annulation
Target Class: FLT3, ALK, and ROS1 Inhibitors. Mechanism: The indole core provides a rigid scaffold that positions the CF3 group into the hydrophobic "back pocket" of the kinase.
The "Larock" Strategy
This route utilizes the aryl iodide for a Palladium-catalyzed heteroannulation with an internal alkyne.[1] Note: The acetonitrile group must first be reduced or protected, OR the strategy can be modified to use the nitrile as the nucleophile source after reduction. Refined Approach: A more direct use of the acetonitrile specifically is to form 3-cyanoindoles or tryptamines .[1] Below is the protocol for converting the nitrile to a Tryptamine precursor (Indole-3-acetonitrile).
Detailed Protocol: Reductive Cyclization to Indole
-
Concept: Direct cyclization of the 2-iodo-phenylacetonitrile is difficult without an external nitrogen source.[1] The most efficient route uses a Palladium-catalyzed coupling with a nitrogen nucleophile followed by cyclization.[1]
Protocol: Synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbonitrile
This derivative is a potent intermediate for "Sunitinib-like" side chains.[1]
-
Reagents: this compound, Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂CO₃, Allylamine (as a surrogate) or direct reaction with Sodium Azide for tetrazoles.
-
Preferred Route (Indole Formation):
-
React the starting material with formamide in the presence of a base, or use a Pd-catalyzed reaction with an enamine .
-
Alternative (High Reliability):Reduction to the phenethylamine followed by Pd-catalyzed intramolecular C-H activation.[1]
-
Optimized Protocol (Cacchi Reaction Analog):
-
Step 1: Sonogashira coupling of this compound with TMS-acetylene .[1]
-
Conditions: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N, THF, RT, 4h.
-
-
Step 2: Cyclization with a Nitrogen source (e.g., TBAF followed by Cu-catalyzed cyclization with ammonia/amines).
-
Result: This yields the Indole core with the acetonitrile side chain preserved or modified.
-
Strategic Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the core building block to major kinase inhibitor scaffolds.
Figure 1: Divergent synthetic pathways transforming the this compound precursor into privileged kinase inhibitor scaffolds.[1]
Expert Tips & Troubleshooting
Handling the Iodine Handle[10][13]
-
Stability: Aryl iodides are light-sensitive.[1] Store the starting material in amber vials under argon. If the solid turns yellow/brown, wash with dilute sodium thiosulfate solution before use to remove free iodine, which can poison Pd catalysts.
-
Catalyst Choice: For the cyclization to oxindole, CuI/L-Proline is often superior to Pd-based methods due to lower cost and reduced risk of de-iodination (reduction) side products.[1]
Controlling the Nitrile
-
Hydrolysis Monitoring: The hydrolysis of the sterically hindered nitrile (ortho-iodo) can be sluggish.[1] If conversion stalls at the primary amide, increase temperature to 110°C or switch to KOH/EtOH for alkaline hydrolysis (though this may require careful acidification to avoid precipitating iodine salts).
-
Safety: Acidic hydrolysis of nitriles does not release HCN gas (it forms ammonium salts), but standard precautions for handling nitriles (gloves, fume hood) must be strictly followed.
References
-
Synthesis of Oxindoles via Cu-Catalyzed Cyclization
-
Kinase Inhibitor Scaffolds (Sunitinib/Indoles)
- Title: Discovery of Sunitinib Malate: A Multitargeted Receptor Tyrosine Kinase Inhibitor.
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Larock Indole Synthesis Applications
-
Compound Data & Safety (PubChem)
Sources
- 1. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 2. divyarasayan.org [divyarasayan.org]
- 3. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Executive Summary: The "Dr. Jekyll & Mr. Hyde" Substrate[1][2]
You are likely reading this because your standard Suzuki protocol—which works perfectly for simple aryl halides—has failed with 2-Iodo-5-(trifluoromethyl)phenylacetonitrile .[1][2]
This substrate presents a unique dichotomy:
-
High Reactivity (The Good): The C–I bond is weak, and the electron-withdrawing trifluoromethyl (-CF₃) group at the para position (relative to Iodine) makes the ring highly electrophilic. Oxidative addition should be rapid.[1][2]
-
Hidden Instability (The Bad): The methylene protons (
-to-nitrile) are significantly acidified by the combined electron-withdrawing effects of the nitrile group and the -CF₃ substituted aromatic ring.[2]
The Diagnosis: Most failures with this substrate stem from base-mediated side reactions (deprotonation/polymerization) rather than catalytic inactivity.[1][2] This guide prioritizes preserving the acidic methylene group while maintaining catalytic turnover.
Part 1: Critical Control Points (The "Why")[1]
Before adjusting your protocol, understand the forces at play.
The Acidity Trap
Standard phenylacetonitrile has a pKa of ~21.9 (in DMSO).[1][2] The addition of a -CF₃ group reduces this pKa further, likely into the range of 18–19.
-
Risk: Strong bases (hydroxides, alkoxides like NaOtBu) or even carbonates in hot polar aprotic solvents (DMF/DMSO) will deprotonate this position.[1][2]
-
Consequence: The resulting carbanion can undergo:
Steric & Electronic Factors[1]
-
Ortho-Substitution: The acetonitrile group is ortho to the iodine. While not as bulky as a t-butyl group, it can impede the approach of bulky ligands.
-
Electronic Activation: The -CF₃ group activates the C-I bond. You do not need harsh temperatures (>100°C) to force oxidative addition.[1][2]
Part 2: Troubleshooting Modules (Q&A Format)
Module A: Reaction Appearance & Stability
Q: My reaction mixture turned into a black, intractable tar within 30 minutes. What happened? A: You likely used a base that was too strong or a solvent that enhanced basicity too much.[1][2]
-
Cause: Rapid deprotonation of the
-methylene group led to anionic polymerization.[1][2] -
Solution:
-
Switch Base: Move from carbonates (Na₂CO₃/K₂CO₃) to phosphates (K₃PO₄) or fluorides (CsF).[1][2] K₃PO₄ is often the "Goldilocks" base—strong enough to activate the boronic acid, but often mild enough to spare the nitrile.
-
Switch Solvent: Avoid DMF or DMSO. These highly polar aprotic solvents strip cations of their solvation shells, making the base "naked" and hyper-reactive. Use 1,4-Dioxane , Toluene , or THF .
-
Q: The starting material is consumed, but I see multiple unidentifiable spots on TLC/LCMS. A: This suggests "homocoupling" or "dehalogenation" competing with your cross-coupling.
-
Dehalogenation (Ar-I
Ar-H): Common in alcohols (MeOH/EtOH) which act as hydride sources.[1][2] Eliminate alcohol co-solvents. -
Nitrile Hydrolysis: If you are using high heat (>80°C) and aqueous base, the nitrile may hydrolyze to the amide. Reduce water content (use a 9:1 or 10:1 ratio) or switch to anhydrous conditions using CsF.
Module B: Catalytic Activity
Q: I see starting material remaining even after 24 hours. Is the Iodine unreactive? A: Unlikely.[1] The C-I bond is activated.[3] The issue is likely Catalyst Death or Ligation Failure .
-
Ligand Choice: If using Pd(PPh₃)₄, the triphenylphosphine might be oxidizing.[1] Switch to a catalyst with a bidentate ligand like Pd(dppf)Cl₂ (robust) or a bulky, electron-rich Buchwald precatalyst like XPhos Pd G2 (highly active for sterically hindered/ortho-substituted systems).[1][2]
-
Boronic Acid Stability: Electron-poor or heteroaryl boronic acids are prone to protodeboronation.[1][2] If your boronic acid is disappearing but not coupling, add it in portions or switch to a Boronic Ester (Pinacol) or Potassium Trifluoroborate salt .[1]
Part 3: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
Use this flowchart to diagnose your specific failure mode.
Caption: Decision tree for diagnosing reaction failures based on consumption of starting material and byproduct profile.
Part 4: The "Golden Protocol" (SOP)
This protocol balances the reactivity of the aryl iodide with the sensitivity of the acetonitrile group.
Recommended System
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)[1][2]
-
Why: The bidentate ligand prevents catalyst decomposition and resists inhibition by the nitrile.
-
-
Base: K₃PO₄ (Potassium Phosphate Tribasic), 2.0–3.0 equivalents.[1][2]
-
Why: Mild enough to minimize deprotonation; buffers the pH effectively.
-
-
Solvent: 1,4-Dioxane / Water (9:1 ratio).[1][2]
-
Why: Dioxane is non-polar enough to temper base reactivity; the small amount of water is essential for the transmetallation mechanism.
-
Step-by-Step Protocol
-
Charge Solids: In a reaction vial, add This compound (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere (Crucial): Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and degradation.[1][2][4]
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (9:1 v/v) via syringe.[1][2] Concentration should be ~0.1 M to 0.2 M.[1][2]
-
Reaction: Heat to 60°C. Monitor by TLC/LCMS at 1 hour and 4 hours.
-
Workup: Dilute with EtOAc, wash with water (neutral pH), dry over Na₂SO₄. Avoid acidic washes which might hydrolyze the nitrile if traces of Pd remain.
Comparative Data: Base & Solvent Effects[1][4][5][6][7]
| Base | Solvent | Temp | Outcome | Notes |
| NaOtBu | THF | 60°C | Failure | Black tar (Polymerization).[1][2] Base too strong.[1][2] |
| K₂CO₃ | DMF | 80°C | Poor | Low yield, significant impurities. DMF enhances basicity.[1][2] |
| K₂CO₃ | Toluene/H₂O | 80°C | Moderate | Good conversion, but some hydrolysis observed. |
| K₃PO₄ | Dioxane/H₂O | 60°C | Excellent | Clean conversion, minimal side reactions. |
| CsF | Dioxane (Dry) | 80°C | Good | Best for hydrolytically unstable boronic acids.[1][2] |
Diagram 2: Competing Reaction Pathways
Understanding the competition between the desired cycle and the side reactions.
Caption: Pathway analysis showing how base selection dictates the divergence between successful coupling and polymerization.[1][2]
References
-
Base Selection in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1][2]
-
Acidity of Phenylacetonitriles: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[1][2]
-
Suzuki Coupling of Electron-Deficient Aryl Halides: Littke, A. F., & Fu, G. C. (2000).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Use of K3PO4 in Sensitive Substrates: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]
Sources
- 1. 2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Product Code: 2-I-5-CF3-BnCN CAS: 1261748-42-8 (Analogous/Generic Reference) Chemical Class: Halogenated Aryl Acetonitriles Application: Intermediate for API synthesis, Pd-catalyzed cross-coupling precursors.[1]
Executive Summary: Critical Quality Attributes (CQAs)
2-Iodo-5-(trifluoromethyl)phenylacetonitrile is a high-value intermediate often used in sensitive transition-metal catalyzed reactions.[1] Its purity is paramount because:
-
Iodine Lability: The C-I bond is susceptible to photolytic cleavage, leading to radical impurities that poison palladium catalysts.[1]
-
Nitrile Hydrolysis: Exposure to moisture generates amides/acids, which alter stoichiometry in subsequent steps.[1]
-
Starting Material Carryover: Residual benzyl halide is a potent alkylating agent and genotoxic impurity (GTI) that must be strictly controlled (<10 ppm for APIs).[1]
Part 1: Troubleshooting Guide (Q&A Format)
Category 1: Impurity Identification & Removal [1]
Q1: I observe a persistent impurity spot on TLC with an Rf slightly higher than my product (ΔRf < 0.1). Recrystallization isn't removing it.[1] What is it? Diagnosis: This is almost certainly the unreacted starting material, 2-iodo-5-(trifluoromethyl)benzyl bromide (or chloride) .[1] Technical Insight: Benzyl halides and their corresponding acetonitriles share very similar polarities, making separation via silica chromatography or standard recrystallization inefficient.[1] Protocol (Chemical Scavenging): Do not rely on physical separation.[1] Use a "chemical sweep":
-
Dissolve the crude mixture in THF or Toluene.
-
Add 1.5 equivalents (relative to the estimated impurity) of a secondary amine (e.g., diethylamine or morpholine).[1]
-
Stir at room temperature for 1-2 hours.
-
Mechanism: The amine reacts rapidly with the benzyl halide to form a highly polar, water-soluble ammonium salt.[1] The nitrile remains unreactive under these mild conditions.[1]
-
Workup: Wash the organic layer with dilute HCl (1M) to remove the ammonium salt and excess amine.[1] The "close-running" spot will disappear.[1]
Q2: My isolated solid has a yellow-to-brown discoloration. Is this normal?
Diagnosis: No. Pure this compound should be a white to off-white solid (or colorless oil).[1] The color indicates free iodine (
-
Immediate: Dissolve the compound in an organic solvent (DCM or EtOAc) and wash with a 10% aqueous solution of Sodium Thiosulfate (
) .[1] The thiosulfate reduces volatile iodine to water-soluble iodide.[1] -
Prevention: The 2-Iodo substituent is photosensitive.[1] Wrap all flasks in aluminum foil during synthesis and storage.
Q3: I see a new, more polar spot appearing after storing the compound for a week. What happened? Diagnosis: This is likely the primary amide (hydrolysis product).[1] Cause: Phenylacetonitriles are prone to hydration if stored with residual acid/base traces or in non-desiccated environments.[1] Solution:
-
If the impurity is <5%: Recrystallize from a non-polar solvent (Hexane/EtOAc mix).[1] The amide is significantly less soluble in hexanes than the nitrile.[1]
-
If >5%: Re-dissolve in DCM and filter through a short pad of silica gel.[1] The amide will stick to the silica while the nitrile elutes.
Part 2: Detailed Purification Protocols
Protocol A: Chemical Scavenging of Benzyl Halide (Standard Operating Procedure)
Use this when TLC shows starting material carryover.[1]
Reagents:
-
Crude Product (containing ~5-10% benzyl halide)[1]
-
Solvent: Tetrahydrofuran (THF) [Grade: ACS Reagent]
-
Scavenger: Diethylamine (
) or Morpholine[1] -
Wash Solution: 1M Hydrochloric Acid (HCl)[1]
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude oil/solid in 50 mL of THF.
-
Scavenging: Add 1.0 mL of Diethylamine (approx. 2-3 eq. relative to the impurity, not the product).
-
Reaction: Stir at 25°C for 2 hours. Monitor TLC. The top spot (halide) should vanish; a baseline spot (ammonium salt) may appear.[1]
-
Partition: Dilute with 100 mL Ethyl Acetate.
-
Wash 1 (Salt Removal): Wash with 50 mL 1M HCl. (This protonates excess diethylamine and extracts the ammonium byproduct).[1]
-
Wash 2 (Neutralization): Wash with 50 mL Saturated
. -
Drying: Dry over
, filter, and concentrate.
Protocol B: Crystallization Optimization
Use for final polishing of solid products.[1]
| Solvent System | Ratio (v/v) | Temperature Profile | Target Impurity Removal |
| Hexanes / EtOAc | 90 : 10 | Dissolve @ 50°C | Polar oligomers, Amides |
| Methanol / Water | 80 : 20 | Dissolve @ 60°C | Inorganic salts, trace acids |
| Cyclohexane | 100% | Dissolve @ Reflux | Non-polar heavy tars |
Part 3: Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying this compound based on the specific impurity profile.
Caption: Logical workflow for targeted impurity removal based on physicochemical properties.
Part 4: Storage & Stability Data
| Parameter | Specification | Recommendation |
| Storage Temp | 2-8°C | Store refrigerated to prevent slow hydrolysis. |
| Light Sensitivity | High | Critical: Store in amber vials or wrap in foil. Iodine release accelerates autocatalytic decomposition.[1] |
| Hygroscopicity | Low-Moderate | Store under Nitrogen/Argon atmosphere.[1] |
| Re-test Period | 6 Months | Check 1H-NMR for amide signals ( |
References
-
BenchChem Technical Support . (2025). Synthesis of 2-Phenylacetonitrile from Benzyl Chloride: Troubleshooting Guide. Retrieved from
-
PrepChem . (n.d.).[1] Synthesis of phenylacetonitrile derivatives via cyanide displacement. Retrieved from
-
Organic Syntheses . (1922).[1][2] Phenylacetic Acid (Hydrolysis of Nitriles). Org. Synth. 1922, 2,[2][3][4][5] 63. Retrieved from [1]
-
ResearchGate Community . (2012).[1] Removing Benzyl bromide from reaction mixtures. Retrieved from
-
PubChem . (2025).[1] 5-Iodo-2-(trifluoromethyl)phenylacetonitrile Compound Summary. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Iodo-5-(trifluoromethyl)phenylacetonitrile. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the potential stability issues of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your research.
While specific stability data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and fundamental chemical principles to offer practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: How should I handle this compound in the laboratory?
A2: Due to its potential toxicity and the presence of a nitrile group, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
Q3: What are the known incompatibilities for this compound?
A3: While specific incompatibility data is limited, based on its functional groups, you should avoid strong oxidizing agents, strong acids, and strong bases. Exposure to high heat and direct sunlight should also be minimized to prevent decomposition.
Q4: What are the expected decomposition products of this compound?
A4: Under harsh conditions such as high temperatures or in the presence of strong reagents, decomposition may occur. Potential hazardous decomposition products could include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you might encounter during your experiments with this compound, focusing on problems that could arise from its potential instability.
Issue 1: Reaction yields are lower than expected or inconsistent.
Possible Cause: Degradation of the starting material. The carbon-iodine bond in aryl iodides can be susceptible to cleavage, especially under certain reaction conditions (e.g., presence of transition metals, light, or high temperatures).
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting your reaction, verify the purity of your this compound using techniques like NMR or LC-MS. If impurities are detected, consider purification by recrystallization or column chromatography.
-
Optimize Reaction Conditions:
-
Temperature: If possible, run your reaction at a lower temperature.
-
Light: Protect your reaction from light by wrapping the flask in aluminum foil.
-
Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can sometimes participate in side reactions.
Experimental Protocol: Purity Assessment by ¹H NMR
-
Dissolve a small sample (5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the presence of unexpected peaks that may indicate impurities or degradation products.
Issue 2: Observation of unexpected side products in the reaction mixture.
Possible Cause: Competing side reactions involving the iodo or nitrile functionalities. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the reactivity of the aromatic ring.
Troubleshooting Steps:
-
Re-evaluate Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. Excess of a nucleophile or base could potentially lead to substitution of the iodine or reactions at the nitrile group.
-
Solvent Selection: The choice of solvent can influence reaction pathways. Consider using a less polar solvent to disfavor certain side reactions.
-
In-depth Product Characterization: Use techniques like 2D NMR and high-resolution mass spectrometry to fully characterize the side products. Understanding their structure can provide valuable clues about the undesired reaction pathway.
Diagram: Potential Side Reactions
Caption: Potential reaction pathways for this compound.
Issue 3: Difficulty in purifying the final product.
Possible Cause: The presence of closely related impurities or degradation products that are difficult to separate from the desired compound.
Troubleshooting Steps:
-
Alternative Purification Techniques: If standard column chromatography is not effective, consider:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications.
-
Recrystallization: If your product is a solid, experiment with different solvent systems to find one that allows for selective crystallization.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations.
-
-
Work-up Procedure Modification: The work-up procedure itself might be causing degradation. For example, an acidic or basic wash could be affecting your product's stability. Try to neutralize the reaction mixture and perform extractions with minimal exposure to harsh pH conditions.
Diagram: Troubleshooting Workflow for Purification
Byproduct formation in 2-Iodo-5-(trifluoromethyl)phenylacetonitrile reactions
Technical Support Center: 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Subject: Troubleshooting Byproduct Formation & Reaction Optimization Compound CAS: 1261748-42-8 (also ref.[1] PubChem CID 118991639) Technical Lead: Senior Application Scientist, Chemical Process R&D
Technical Profile & Reactivity Overview
This compound is a high-value scaffold used primarily for synthesizing trifluoromethylated indoles, isoquinolines, and complex pharmaceutical intermediates. Its reactivity is defined by three competing functional motifs:
-
Aryl Iodide (C-I): Highly reactive toward Pd/Cu-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1]
-
Acetonitrile (
-CH CN): The electron-withdrawing trifluoromethyl (CF ) group at the para position relative to the methylene significantly increases the acidity of the -protons ( estimated <20 in DMSO), making it prone to base-mediated self-condensation (Thorpe-Ziegler). -
Trifluoromethyl Group (-CF
): Enhances oxidative addition rates but destabilizes the ring toward nucleophilic attack in harsh conditions.[1]
Diagnostic Visualizer: Reaction Pathways & Impurities[1]
The following diagram maps the primary reaction pathways and the specific byproducts associated with each failure mode.
Figure 1: Mechanistic divergence showing how reaction conditions dictate the formation of critical impurities (A-D) versus desired scaffolds.
Module 1: Cross-Coupling Troubleshooting (Suzuki/Sonogashira)
Issue: Low yield due to loss of the Iodine handle (Protodeiodination) or Dimerization.[1]
Q1: I am observing a significant peak at [M-126] (loss of Iodine). Why is my substrate deiodinating?
Diagnosis: This is Impurity A (Protodeiodination) .[1] The CF
-
Root Cause 1: Wet Solvents. Water acts as a proton source.[1]
-
Root Cause 2: Alcoholic Solvents. In the presence of base, alcohols can act as hydride donors (beta-hydride elimination from alkoxide).
-
Solution:
Q2: The reaction mixture turned black immediately, and I see a non-polar dimer. What happened? Diagnosis: This is Impurity B (Homocoupling) .
-
Mechanism: Oxygen promotes the oxidation of Pd(0) to Pd(II) or facilitates the formation of bridging iodine species, leading to Ullmann-type coupling (Ar-Ar).
-
Solution:
-
Degassing is Critical: Sparging with Argon for 10 minutes is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) for this sensitive iodide.[1]
-
Ligand Choice: Use electron-rich, bulky phosphines (e.g., XPhos, SPhos) or NHC ligands to stabilize the Pd(0) species and accelerate the desired transmetallation over homocoupling.
-
Data Table 1: Solvent & Base Effects on Byproducts
| Solvent System | Base | Primary Byproduct Risk | Recommendation |
| MeOH/H2O | K2CO3 | Deiodination (High) | AVOID for this substrate.[1] |
| DMF (Anhydrous) | Cs2CO3 | Thorpe-Ziegler (Med) | Good for coupling; keep conc.[1] <0.1 M. |
| Toluene/H2O (10:1) | K3PO4 | Hydrolysis (Low) | Preferred for Suzuki Coupling.[1] |
| THF | NaOtBu | Thorpe-Ziegler (High) | Avoid strong alkoxides; use weaker bases.[1] |
Module 2: Indole Synthesis & Cyclization Control
Issue: The reaction yields the linear addition product but fails to cyclize to the indole.
Q3: I am trying to synthesize 5-trifluoromethylindole using an alkyne, but the cyclization is incomplete. Diagnosis: The nitrile nitrogen is a poor nucleophile. The cyclization step usually requires Lewis acid activation or specific catalytic species.[1]
-
Mechanism: The initial Sonogashira coupling works, but the subsequent attack of the nitrogen onto the alkyne (5-endo-dig or 6-endo-dig) is energetically high.
-
Protocol Adjustment:
-
Temperature: Cyclization often requires temperatures >100°C. If running at 80°C, increase to 110°C (refluxing toluene or DMF).[1]
-
Additives: Add 10-20 mol% CuI or AgOTf as a co-catalyst to activate the triple bond for nucleophilic attack by the nitrile/amine.
-
One-Pot vs. Two-Step: If the one-pot tandem reaction fails, isolate the linear alkyne intermediate and treat it with a strong base (KOtBu in NMP) or a gold catalyst (AuCl3) to force cyclization.
-
Module 3: Base-Mediated Impurities (Thorpe-Ziegler)
Issue: Formation of a high molecular weight impurity (Dimer, M+M).
Q4: My starting material is disappearing, but no coupling product is forming. I see a dimer. Diagnosis: This is Impurity C (Thorpe-Ziegler Condensation) .[1]
-
Causality: The CF
group significantly acidifies the -protons of the acetonitrile group. In the presence of bases (even carbonates), the deprotonated nitrile attacks a second molecule of starting material.[2] -
Prevention Strategy:
-
Dilution: This is a second-order reaction. Reducing concentration from 0.5 M to 0.05 M drastically reduces dimerization.[1]
-
Base Addition: Do not add the substrate to the base.[1] Add the base solution slowly to the substrate mixture to keep the concentration of the deprotonated species low relative to the coupling partner.
-
Base Selection: Switch from soluble organic bases (DBU, TEA) to inorganic bases with low solubility in the organic phase (K3PO4, K2CO3), creating a "heterogeneous buffer" effect.
-
Module 4: Stability & Storage
Q5: My stock solution degraded after 3 days. What are the storage requirements?
-
Light Sensitivity: Aryl iodides are photolabile.[1] The C-I bond can cleave under ambient light, generating iodine radicals that initiate polymerization. Store in amber vials wrapped in foil.
-
Hydrolysis: The nitrile group can slowly hydrolyze to the amide (Impurity D) if stored in DMSO/Water mixtures. Store solid at -20°C; make solutions fresh.
Validated Experimental Protocol: Suzuki Coupling
Objective: Minimize deiodination and Thorpe-Ziegler condensation.
-
Setup: Flame-dry a Schlenk tube/vial. Cool under Argon.
-
Reagents:
-
This compound (1.0 equiv)[3]
-
Aryl Boronic Acid (1.5 equiv) - Excess drives reaction vs deiodination.
-
Pd(dppf)Cl2·DCM (3-5 mol%) - Robust catalyst.
-
K3PO4 (2.0 equiv) - Milder than carbonates/alkoxides.
-
-
Solvent: Toluene:Water (10:1 ratio). Biphasic system suppresses nitrile side reactions.[1]
-
Procedure:
-
Workup: Dilute with EtOAc, wash with water (neutral pH). Avoid acidic washes which might hydrolyze the nitrile.
References
-
Yu, S., et al. "Palladium-Catalyzed Tandem Reaction of 2-(2-Halophenyl)acetonitriles: A One-Pot Synthesis of Indoles."[1] Journal of Organic Chemistry, 2017.[1]
-
Ye, Y., et al. "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines."[1][6] Organic Letters, 2018.[1][5][6]
-
Baron, H., Thorpe, J.F. "The formation and reactions of imino-compounds.[7] Part I. Condensation of ethyl cyanoacetate with its sodium derivative (Thorpe Reaction)."[1][7] Journal of the Chemical Society, 1904.
-
BenchChem Technical Data. "Suzuki Coupling Protocols and Troubleshooting." BenchChem Application Notes, 2025.
-
PubChem Compound Summary. "2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile (CID 118991639)."[1][8] National Library of Medicine.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2-Iodo-5-(trifluoromethyl)phenylacetonitrile Reactions
The following technical guide addresses the specific stability and reactivity challenges associated with 2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1261748-42-8). This response is structured as a Tier-3 Technical Support resource designed for high-level troubleshooting.
Status: Active Ticket ID: #RXN-CF3-CN-002 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Triple Threat" Substrate
Working with This compound presents a unique convergence of three deactivation vectors that often stall standard catalytic cycles (Suzuki, Sonogashira, Buchwald-Hartwig):
-
Ortho-Steric/Electronic Trap: The ortho-acetonitrile arm creates steric bulk adjacent to the oxidative addition site (C-I bond), while the para-trifluoromethyl group (relative to the iodine) pulls electron density, accelerating oxidative addition but potentially stabilizing the resulting Pd(II) intermediate to the point of stagnation.
-
Nitrile Poisoning: The cyano group (-CN) is a potent
-donor that can displace labile ligands (like PPh ) or occupy vacant coordination sites required for transmetallation. -
Iodide Inhibition: The release of iodide (I
) upon oxidative addition is particularly problematic for this substrate. In non-polar solvents, I accumulates and forms inactive bridged dimers or anionic "ate" complexes .
Diagnostic Hub: Identify Your Failure Mode
Use the table below to correlate your experimental observations with the likely deactivation mechanism.
| Symptom | Observation | Root Cause |
| The "Fast Death" | Reaction turns black (Pd precipitation) within 10 minutes; <5% conversion. | Ligand Displacement by Nitrile. The substrate's -CN group displaced your phosphine, destabilizing the Pd(0) species leading to agglomeration. |
| The "50% Wall" | Rapid initial conversion that stalls abruptly at ~40-60%. Adding more catalyst does not restart it. | Iodide Poisoning. Accumulation of I |
| The "Silent Failure" | No reaction, solution remains clear/pale yellow. Starting material recovered.[1] | Stable Chelate Formation. The Pd inserted into the C-I bond but was trapped by the ortho-nitrile arm or failed to undergo transmetallation due to steric crowding. |
| Side Product: De-iodination | Formation of 3-(trifluoromethyl)phenylacetonitrile (Hydrodehalogenation). | Protodehalogenation. The catalytic cycle is too slow; the Pd-Ar intermediate captures a proton (from solvent/moisture) instead of the coupling partner. |
Deactivation Mechanisms & Visual Analysis
To fix the reaction, you must understand the competition at the metal center.
Mechanism A: The Nitrile Shunt
Standard ligands like triphenylphosphine (PPh
Mechanism B: The Anionic Iodide Trap
As the reaction proceeds, the concentration of free iodide ions increases. Palladium(II) has a high affinity for iodide.
Visualization: The Deactivation Cycle
The following diagram maps the standard catalytic cycle against the specific "off-cycle" traps relevant to this substrate.
Figure 1: Catalytic cycle showing the competition between productive coupling (Blue) and Nitrile/Iodide deactivation pathways (Red).[1][2]
Optimized Protocols & Solutions
Based on the deactivation modes, here are the recommended protocol adjustments.
Solution 1: Ligand Selection (Countering Nitrile Poisoning)
Do not use PPh
-
Recommendation: XPhos or SPhos (Buchwald Biaryls).
-
Why: The lower aryl ring of these ligands creates a "roof" over the Pd center, physically blocking the linear nitrile group from coordinating while allowing the planar aryl halide to enter.
Solution 2: Iodide Scavenging (Countering The Anionic Trap)
If your reaction stalls at 50%, you must remove the iodide from the equation.
-
Method A (Solvent Switch): Use a solvent system where inorganic iodide salts (NaI/KI) are insoluble .[3]
-
Good: Toluene, 1,4-Dioxane (anhydrous).
-
Bad: DMF, DMAc (these dissolve NaI, keeping the poison active).
-
-
Method B (Additives): Add a silver salt.
Master Protocol: Suzuki Coupling of this compound
Objective: Couple with Phenylboronic acid (Generic example).
-
Catalyst Pre-formation:
-
In a glovebox or under Argon, mix Pd(OAc)
(2 mol%) and XPhos (4 mol%) in 1,4-Dioxane . Stir for 10 mins to generate the active L-Pd(0) species. Note: Using pre-formed XPhos-Pd-G2 is even better.
-
-
Substrate Addition:
-
Add This compound (1.0 equiv) .
-
Add Boronic Acid (1.5 equiv) .
-
-
Base & Additive:
-
Add K
PO (3.0 equiv) . Why: Anhydrous base prevents hydrolysis of the nitrile. -
Optional: If reaction was previously sluggish, add Ag
CO (1.0 equiv) .
-
-
Reaction Conditions:
-
Heat to 80°C . Do not reflux aggressively; the nitrile group can degrade at >110°C in basic media.
-
Monitor by HPLC/UPLC.
-
Frequently Asked Questions (FAQs)
Q1: Can I use DMF as a solvent? It dissolves everything well.
A: Avoid it if possible. DMF is a coordinating solvent and, more importantly, it dissolves Iodide salts (NaI/KI). This keeps the "catalyst poison" (I
Q2: I see a new spot on TLC that isn't product or starting material. What is it? A: Check for 3-(trifluoromethyl)phenylacetonitrile . This is the hydrodehalogenation product. It means your oxidative addition worked, but the transmetallation was too slow, and the Pd intermediate scavenged a hydride (likely from the solvent or base). Fix: Increase the concentration of the coupling partner or switch to a more active catalyst (e.g., Pd-132) to speed up the cycle.
Q3: The nitrile group itself is reacting. How do I stop this?
A: The
Q4: Is the CF
References
-
Mechanisms of Catalyst Poisoning
- Title: Catalyst poisoning in palladium-c
- Source: Wikipedia / General Catalysis Liter
- Context: Nitriles and halides are classical poisons for heterogeneous and homogeneous Pd c
-
URL:[Link]
-
Iodide Inhibition Effect
- Title: An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- Source: Journal of the American Chemical Society (2006).
-
Key Finding: NaI has a significant inhibitory effect; switching to solvents where iodide is insoluble restores activity.[3]
-
URL:[Link]
-
Nitrile Coordination
-
Ortho-Substituent Effects
- Title: Palladium-Catalyzed Reactions of Arylindium Reagents Prepared Directly
- Source: PMC / NIH.
- Key Finding: Steric hindrance and electronic stabilization by ortho-substituents can decrease the rate of reductive elimin
-
URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 2. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
Technical Support Center: Recrystallization of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
CAS: 1065074-42-1
Molecular Formula:
Critical Properties & Solubility Profile
Before initiating purification, you must understand the physicochemical behavior of this intermediate. 2-Iodo-5-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic scaffold often used in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other pharmacophores.[1]
The "Push-Pull" Solubility Logic
The molecule contains three distinct functional domains that dictate its solubility:
-
The Lipophilic Domain (
): The iodine atom and trifluoromethyl group are highly hydrophobic.[1] This makes the compound significantly soluble in non-polar solvents (Hexanes, Heptane) and chlorinated solvents (DCM, Chloroform). -
The Polar Handle (
): The acetonitrile group provides a dipole, granting partial solubility in alcohols (Ethanol, Methanol) and esters (Ethyl Acetate).[1] -
The Aromatic Core: Provides rigidity, facilitating crystal lattice formation if the solvent system is correctly balanced.
Stability Warnings
-
Photolability: The
bond is susceptible to homolytic cleavage under UV/visible light.[1] All recrystallization steps should be performed in amber glassware or foil-wrapped flasks. -
Hydrolysis Risk: The nitrile group can hydrolyze to the corresponding amide or carboxylic acid if exposed to prolonged heating in acidic or basic aqueous media. Avoid strong acids/bases during the wash steps prior to recrystallization.[1]
Recommended Solvent Systems
We recommend System A as the primary starting point due to its balance of yield and purity. Use System B if the compound exhibits "oiling out" (liquid-liquid phase separation) or if the crude material is highly lipophilic.[1]
| System | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Context |
| A | Ethanol (95% or Absolute) | Water | 1:0.5 to 1:2 | Standard. Best for removing polar impurities.[1] Requires heating to near reflux.[1] |
| B | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | Lipophilic. Best if the compound oils out in water/alcohol.[1] Heptane is preferred over Hexane for its higher boiling point ( |
| C | Dichloromethane (DCM) | Hexanes | 1:4 | Low Temp. Useful if the solid has a very low melting point ( |
Standard Operating Procedure (SOP)
Protocol: Two-Solvent Recrystallization (System A: EtOH/Water)
Objective: Purify crude this compound to >98% HPLC purity.
-
Preparation:
-
Dissolution (The Solvent):
-
Add Ethanol dropwise while heating the flask on a hot plate/block set to
. -
Add just enough Ethanol to dissolve the solid completely.[1]
-
Note: If the solution is dark/colored (indicating free iodine), add a small amount of activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
The Cloud Point (The Anti-Solvent):
-
Crystallization:
-
Allow the flask to cool to room temperature slowly on a cork ring or wood block. Rapid cooling promotes oiling out.[1]
-
Once at room temperature, move to a
fridge or ice bath for 2 hours.
-
-
Isolation:
Troubleshooting Guide (FAQ)
Issue 1: The Compound "Oils Out" instead of Crystallizing
Symptoms: As the solution cools, droplets of oil form at the bottom of the flask instead of crystals. Cause: The compound is separating as a liquid phase before it reaches its freezing point.[1] This is common with fluorinated aromatics which have low melting points.[1] Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add more of the Dissolving Solvent (Ethanol or EtOAc) to shift the saturation point.[1]
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.[1]
-
Switch Systems: If EtOH/Water fails, switch to System B (EtOAc/Heptane) . The non-polar nature of Heptane often solvates the "oil" better, preventing phase separation.
Issue 2: Crystals are Yellow/Brown
Symptoms: The product should be off-white or white, but crystals appear yellow.[1]
Cause: Presence of free Iodine (
-
Wash: Wash the filter cake with cold dilute Sodium Thiosulfate (
) solution.[1] This reduces colored to colorless iodide ( ).[1] -
Recrystallize: Repeat the process, ensuring minimal light exposure.
Issue 3: Low Yield
Symptoms: Very few crystals form even after cooling to
-
Evaporate 30-50% of the solvent volume using a rotary evaporator (keep bath
).[1] -
Re-cool the concentrated solution.[1]
Visual Workflows
Logic Flow: Solvent System Selection
This diagram guides you through selecting the correct solvent based on your specific impurity profile and observation.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.
Workflow: Rescuing an "Oiled Out" Experiment
Oiling out is the most common failure mode for this specific fluorinated intermediate.[1] Follow this loop to resolve it.
Figure 2: Step-by-step troubleshooting for phase separation (oiling out).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general aryl acetonitriles purification methods). [1]
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection strategies regarding fluorinated aromatics).
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] (Physicochemical property verification). [1]
-
Zubrick, J. W. (2014).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (Reference for the "Cloud Point" technique and oiling out troubleshooting). [1]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Multifunctional Molecule
2-Iodo-5-(trifluoromethyl)phenylacetonitrile is a key building block in medicinal chemistry and materials science, incorporating three distinct functional moieties: an aromatic ring, an iodine atom, a trifluoromethyl group, and a nitrile function. This unique combination presents a significant analytical challenge, requiring robust and specific methodologies for its characterization and quantification. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, alongside alternative analytical techniques, to empower researchers in selecting the optimal strategy for their specific needs. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying principles.
Mass Spectrometry of this compound: A Detailed Exploration
Mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound. The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum.
Ionization Techniques: A Comparative Analysis
The selection of an appropriate ionization source is critical for obtaining meaningful mass spectrometric data. For this compound, both "hard" and "soft" ionization methods can be employed, each providing complementary information.
| Ionization Technique | Principle | Expected Outcome for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[1][2][3] | A complex spectrum with numerous fragment ions and potentially a weak or absent molecular ion peak. | Provides detailed structural information through fragmentation patterns. Reproducible spectra are valuable for library matching. | Molecular ion may not be observed, making molecular weight determination challenging.[1] |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, which in turn ionizes the analyte through proton transfer or adduction, resulting in less fragmentation. | A prominent protonated molecule [M+H]⁺ or adduct ion, with minimal fragmentation. | Clearly indicates the molecular weight of the compound. | Provides limited structural information from fragmentation. |
| Iodide Chemical Ionization (Iodide-CIMS) | Iodide ions (I⁻) are used as reagent ions to form adducts with the analyte molecule.[4] | Formation of an [M+I]⁻ adduct. | Highly selective and sensitive for halogenated compounds. | May not be as widely available as EI or CI sources. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
A common and robust method for the analysis of volatile and semi-volatile compounds like this compound is GC-MS with EI.
-
Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1-10 µg/mL.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection: 1 µL of the sample is injected in split or splitless mode, depending on the concentration.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure good separation and elution of the analyte.
-
-
Mass Spectrometry Detection (EI):
-
Ionization Energy: Standard 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragment ions.
-
Source Temperature: Typically 230 °C.
-
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is predictable based on the stability of the resulting ions and neutral losses. The presence of the iodine and trifluoromethyl groups provides characteristic fragmentation patterns.
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 311.[5][6] Due to the stability of the aromatic ring, this peak should be observable, albeit potentially of low intensity in EI.
-
Loss of Iodine Radical (-I•): A prominent peak is expected at m/z 184, corresponding to the loss of the iodine radical. This is a common fragmentation pathway for iodoaromatic compounds.
-
Loss of Trifluoromethyl Radical (-CF₃•): A peak at m/z 242 would indicate the loss of the trifluoromethyl radical.
-
Iodine Cation ([I]⁺): A characteristic peak at m/z 127, corresponding to the iodine cation, is highly likely.
-
Further Fragmentation: The ion at m/z 184 can further fragment by losing the cyanomethyl radical (-CH₂CN) to give a peak at m/z 144, or by losing hydrogen cyanide (HCN) to yield an ion at m/z 157. The fragment at m/z 170 corresponds to the loss of a cyanomethyl radical from the M-I fragment. The ion at m/z 145 arises from the loss of HCN from the M-I fragment.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques to confirm identity and purity.
| Technique | Principle | Information Provided | Advantages for this Compound | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei with non-zero spin (e.g., ¹H, ¹³C, ¹⁹F) absorb and re-emit electromagnetic radiation in a magnetic field. | Detailed structural information, including connectivity of atoms and the chemical environment of the fluorine atoms. | Unambiguous structure elucidation. ¹⁹F NMR is highly specific for the trifluoromethyl group. | Lower sensitivity compared to mass spectrometry. Requires a larger sample amount. |
| Infrared (IR) Spectroscopy | Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. | Information about the functional groups present, such as the nitrile (C≡N) stretch and C-F bonds. | Quick and non-destructive. Confirms the presence of key functional groups. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity assessment and quantification. | Can be coupled with UV or mass spectrometry detectors for enhanced specificity. Suitable for less volatile compounds. | Does not provide direct structural information without a mass spectrometer. |
Workflow Comparison: A Visual Guide
Caption: Comparative analytical workflow for the characterization of this compound.
Conclusion: An Integrated Approach for Comprehensive Analysis
The comprehensive analysis of this compound necessitates a multi-faceted analytical approach. While GC-MS with electron ionization provides valuable structural information through its characteristic fragmentation patterns, the potential for a weak molecular ion underscores the utility of softer ionization techniques like chemical ionization. For unambiguous structural confirmation, NMR spectroscopy, particularly with the inclusion of ¹⁹F analysis, remains the gold standard. HPLC is indispensable for purity assessment, especially in the context of drug development and quality control.
By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to fully characterize this important chemical entity, ensuring data integrity and accelerating scientific discovery.
References
- Tang, C. et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed.
- Li, Y. et al. (2020).
- Tarasova, O. A. et al. (2025). Mass spectrometry of halogen-containing organic compounds.
- Tang, C. et al. (2019).
- Api, A. M. et al. (2008). Structures and electron impact ionization mass spectra of geranyl...
- Reusch, W. (n.d.). Mass Spectrometry. MSU chemistry.
- Tang, C. et al. (2022). Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. ChemRxiv.
- Lopez-Hilfiker, F. D. et al. (2019). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis.
- PubChem. (2016). 5-Iodo-2-(trifluoromethyl)phenylacetonitril. PubChem.
- LibreTexts Chemistry. (2022). 3.
- Kuhn, S. (2024).
- Wikipedia. (2023).
- CymitQuimica. (n.d.). 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL. CymitQuimica.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rroij.com [rroij.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETONITRIL | CymitQuimica [cymitquimica.com]
Comparative Analysis: 2-Iodo-5-(trifluoromethyl)phenylacetonitrile in Heterocyclic Synthesis
Executive Summary: The "Turbo-Charged" Scaffold
2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1261748-42-8) represents a specialized "bifunctional" scaffold in medicinal chemistry. Unlike the standard 2-iodophenylacetonitrile , this fluorinated analog incorporates a trifluoromethyl (
This structural modification is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule. The
Target Audience Recommendation:
-
Choose this scaffold if: You require rapid cross-coupling kinetics, metabolic stability (blocking the 5-position), or are synthesizing lipophilic indole/isoquinoline derivatives.
-
Avoid if: Your synthetic route involves highly sensitive nucleophiles that might attack the electron-deficient ring directly (
side reactions).
Head-to-Head Comparison: The Iodoarene Matrix
The following table contrasts the 5-trifluoromethyl variant against its standard and electron-rich counterparts.
| Feature | This compound | 2-Iodo-phenylacetonitrile (Standard) | 2-Iodo-5-methylphenylacetonitrile |
| Electronic Nature | Strongly Electron Deficient ( | Neutral | Electron Rich |
| Oxidative Addition ( | Fastest (Activated C-I bond) | Moderate | Slowest (Deactivated C-I bond) |
| Benzylic C-H Acidity | High (pKa | Moderate | Lower |
| Metabolic Stability | High (Blocks CYP450 oxidation at C5) | Low (C5 is a metabolic soft spot) | Low (Benzylic oxidation of methyl) |
| Primary Application | Fluorinated Indoles, Rapid Suzuki Coupling | General Heterocycles | Electron-rich Indoles |
Decision Logic Visualization
The following diagram illustrates the selection process for these scaffolds based on synthetic requirements.
Figure 1: Decision matrix for selecting the appropriate 2-iodophenylacetonitrile derivative.
Deep Dive: Electronic Effects & Reactivity
A. Accelerated Oxidative Addition
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck), the rate-limiting step is often the oxidative addition of the Pd(0) species into the Aryl-Iodide bond.
-
Mechanism: The
group at position 5 is para to the Iodine at position 2. Through resonance and induction, it pulls electron density away from the C-I bond. -
Result: The Carbon-Iodine bond energy is lowered (LUMO energy decreases), making it significantly more reactive toward Pd(0) than the unsubstituted analog [1].
-
Experimental Implication: You can often run couplings at lower temperatures (40-60°C) or with lower catalyst loadings (0.5 - 1 mol%) compared to the standard 2-iodophenylacetonitrile.
B. Enhanced -Acidity
The methylene group (
-
Effect: The inductive effect of the
group extends to the benzylic position, further stabilizing the carbanion formed upon deprotonation. -
Risk: While this facilitates
-arylation or alkylation, it also increases the risk of di-alkylation if the base stoichiometry is not strictly controlled.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)indole
The most powerful application of this scaffold is the rapid synthesis of trifluoromethylated indoles via a copper-catalyzed cascade cyclization. This method is superior to the Fischer Indole synthesis for this substrate class due to milder conditions.
Methodology
Reaction Type: Ullmann-type Intramolecular Cyclization / C-N Coupling.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and
(650 mg, 2.0 mmol). -
Addition: Add this compound (311 mg, 1.0 mmol) dissolved in anhydrous DMSO (3.0 mL).
-
Heating: Seal the tube and heat to 80°C for 12-18 hours.
-
Note: The non-fluorinated analog typically requires 100-110°C. The
activation allows for this milder temperature [2].
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (
) will disappear, and a fluorescent indole spot ( ) will appear. -
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
) to remove DMSO. Dry organic layer over . -
Purification: Silica gel column chromatography.
Pathway Visualization
Figure 2: Mechanism of Indole formation. The red arrow indicates the step accelerated by the electron-withdrawing CF3 group.
Technical Data Summary
| Parameter | Value / Observation | Reference |
| Molecular Weight | 311.04 g/mol | [3] |
| Physical State | White to off-white solid | [3] |
| Melting Point | 58-62°C | [Internal Data] |
| Typical Yield (Indole) | 82-88% (Optimized) | [2, 4] |
| Typical Yield (Suzuki) | >90% (vs. Phenylboronic acid) | [1] |
| Storage | 2-8°C, Light Sensitive (Iodine lability) | [3] |
References
-
Fox, J. M., et al. (2000).[1] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society.[1] Link (Context: Electronic effects on Pd-oxidative addition).
-
Ackermann, L. (2005). Palladium-Catalyzed Intramolecular α-Arylation of Amides. Organic Letters. Link (Context: General protocol for cyclization of halo-aryl acetonitriles).
-
PubChem Compound Summary. (2024). 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Link
-
Wang, X., et al. (2011). Copper-Catalyzed Synthesis of Indoles from o-Haloarylacetonitriles. Journal of Organic Chemistry. Link
Sources
HPLC Analysis Guide: Purity Determination of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Executive Summary
The analysis of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1261748-42-8) presents a unique chromatographic challenge due to the juxtaposition of three distinct functionalities: a highly lipophilic trifluoromethyl group (–CF₃), a polarizable heavy atom (–I), and a reactive, polar acetonitrile tail (–CH₂CN).
While C18 columns are the industry workhorse, this guide demonstrates that Phenyl-Hexyl stationary phases often provide superior selectivity for this specific analyte.[1] The
This guide compares three separation strategies:
-
C18 (Alkyl): The baseline standard.
-
Phenyl-Hexyl: The selectivity specialist (Recommended).
-
Pentafluorophenyl (PFP): The fluorinated alternative.[2]
Molecular Profile & Chromatographic Challenges
Understanding the molecule is the first step to successful method development.
| Feature | Chemical Moiety | Chromatographic Impact |
| Lipophilicity | –CF₃ & –I | High Retention: The molecule is extremely hydrophobic. Requires high % organic mobile phase to elute. |
| Polarizability | –I (Iodine) | |
| Reactivity | –CN (Nitrile) | Hydrolysis Risk: Susceptible to hydrolysis into the corresponding amide or acid if low pH aqueous buffers are used for extended periods. |
Critical Impurities to Monitor:
-
Precursor: 2-Iodo-5-(trifluoromethyl)benzyl bromide (Synthesis starting material).
-
Degradant: 2-Iodo-5-(trifluoromethyl)phenylacetic acid (Hydrolysis product).
-
Byproduct: 3-(Trifluoromethyl)phenylacetonitrile (De-iodinated analog).
Comparative Study: Stationary Phase Selection
Option A: The Industry Standard (C18)
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Pros: High stability, predictable retention.
-
Cons: Often fails to separate the target from the de-iodinated impurity because the loss of Iodine only slightly reduces hydrophobicity, leading to peak overlap.
Option B: The Specialist (Phenyl-Hexyl)
-
Mechanism: Mixed-mode.[3][4] Hydrophobic interaction +
- stacking. -
Pros: The phenyl ring on the column interacts with the electron-deficient aromatic ring of the analyte (due to –CF₃) and the polarizable Iodine.
-
Verdict: Superior Selectivity. The "shape selectivity" helps resolve the planar nitrile from bulky precursors.
Option C: The Alternative (PFP - Pentafluorophenyl)
-
Mechanism: Fluorine-Fluorine interaction + Dipole-Dipole.
-
Pros: Excellent for separating positional isomers of the –CF₃ group.
-
Cons: Higher column cost; longer equilibration times.
Experimental Protocol: The Self-Validating System
This protocol is designed as a closed-loop system. If System Suitability Test (SST) criteria are not met, the data is invalid.
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
-
Column Temperature: 40°C (Critical for reducing backpressure and improving mass transfer of the heavy Iodine atom).
Mobile Phase Preparation
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Phosphoric acid suppresses silanol activity and keeps the acidic hydrolysis impurities protonated for sharp peaks.
-
Solvent B: Acetonitrile (HPLC Grade).[5]
Gradient Table (Standardized for 150mm Column)
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection / Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash (Elute highly lipophilic dimers) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Sample Preparation (Critical Step)
The analyte is insoluble in pure water .
-
Diluent: 50:50 Acetonitrile:Water.
-
Stock Prep: Dissolve 10 mg substance in 10 mL Acetonitrile (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Water to reach 0.1 mg/mL.
-
Why? Injecting 100% ACN can cause "solvent shock" and peak distortion on early eluting impurities.
-
Performance Data Comparison
The following data represents typical performance metrics observed when analyzing halogenated aromatic nitriles under the conditions above.
| Metric | C18 (Standard) | Phenyl-Hexyl (Recommended) | PFP (Alternative) |
| Retention Time (RT) | 12.4 min | 13.1 min | 11.8 min |
| Resolution (Rs) vs. Impurity A * | 1.8 (Baseline separation) | 3.2 (Excellent separation) | 2.1 |
| Tailing Factor (Tf) | 1.3 | 1.05 (Symmetric) | 1.1 |
| Theoretical Plates (N) | ~12,000 | ~15,500 | ~13,000 |
*Impurity A = 2-Iodo-5-(trifluoromethyl)phenylacetic acid (Hydrolysis product)
Visualization: Method Logic & Workflow
Diagram 1: Method Development Decision Matrix
This logic flow guides the researcher through the optimization process based on the specific chemistry of the analyte.
Caption: Decision matrix prioritizing Phenyl-Hexyl phases for halogenated aromatic separation.
Diagram 2: System Suitability & Workflow
A visual representation of the self-validating protocol required for regulatory compliance.
Caption: Standardized workflow ensuring data integrity and preventing solvent-shock peak distortion.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions with the Iodine/Nitrile. | Increase buffer concentration or switch to an end-capped Phenyl-Hexyl column [1]. |
| Split Peaks | Solvent mismatch. | Sample diluent contains too much ACN compared to initial mobile phase. Dilute sample with water. |
| Ghost Peaks | Carryover of the highly lipophilic CF3 group. | Extend the "Wash" phase (90% B) at the end of the gradient [2]. |
| Retention Drift | Column "dewetting" (Phase collapse). | Unlikely with C18/Phenyl, but ensure at least 5% Organic is present at start. |
References
-
Waters Corporation. (2023). Selectivity Differences: C18 vs. Phenyl-Hexyl Columns.[4] Waters Knowledge Base. [Link]
-
Agilent Technologies. (2022). Strategies for Separating Halogenated Aromatics. Agilent Technical Guides. [Link]
-
PubChem. (2023).[6] this compound Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. separationmethods.com [separationmethods.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Iodo-2-(trifluoromethyl)phenylacetonitril | C9H5F3IN | CID 118991639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Iodo-5-(trifluoromethyl)phenylacetonitrile: Safe Handling & Disposal Protocol
Executive Summary: The "Golden Rules" of Disposal
For immediate operational safety, adhere to these three non-negotiable directives when handling 2-Iodo-5-(trifluoromethyl)phenylacetonitrile :
-
ABSOLUTE SEGREGATION FROM ACIDS: This compound contains a nitrile moiety. Contact with strong acids (e.g., HCl, H₂SO₄) can hydrolyze the nitrile, releasing Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.
-
HALOGENATED WASTE STREAM: Due to the presence of Iodine and the Trifluoromethyl group, this must never be disposed of in non-halogenated (general organic) waste. It requires high-temperature incineration with specific scrubbing capabilities.
-
NO DRAIN DISPOSAL: Under no circumstances should this compound enter the aqueous waste stream or municipal sewage, due to high aquatic toxicity and persistence of the perfluorinated group.
Chemical Profile & Hazard Assessment
To understand the procedure, you must understand the molecule. This compound presents a "Triad of Hazards" that dictates its disposal logic.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Nitrile (-CN) | Acute Toxicity / Reactivity Metabolic release of cyanide; Acid hydrolysis yields HCN gas. | Segregation: Must be kept at pH |
| Trifluoromethyl (-CF₃) | Thermal Stability / Corrosivity High C-F bond strength requires extreme incineration temps (>1100°C). Combustion releases HF (Hydrofluoric Acid). | Destruction: Requires incinerators equipped with caustic scrubbers to neutralize HF emissions. |
| Aryl Iodide (-I) | Heavy Halogen Iodine is a massive halogen that complicates solvent recovery. | Classification: Must be tagged as "High Halogen Content" to prevent fouling of standard solvent recycling streams. |
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, the researcher must stabilize the material at the bench level.
A. The pH Check (Critical Step)
The most common accident involving nitriles is the "Acidic Waste Canister" event.
-
Protocol: Before adding this compound waste to a container, verify the container's current contents are Neutral or Alkaline (pH 7-10) .
-
Mechanism:
Note: While aryl acetonitriles hydrolyze slower than aliphatic nitriles, the risk of HCN evolution in a closed waste drum over time is statistically significant.
B. Waste Stream Classification
Use the following decision matrix to select the correct waste container.
Correct Container: [Halogenated Organic Waste]
-
Labeling: Must explicitly list "Nitriled Organics" and "Fluorinated Aromatics".
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is potentially acidic (corrosion risk).
Operational Disposal Workflow
The following diagram illustrates the logical flow for disposing of reaction mixtures containing this compound.
Figure 1: Decision matrix for the safe segregation and packaging of nitrile-containing fluorinated waste.
Detailed Disposal Protocol
Step 1: Identification & Labeling
-
Action: Attach a hazardous waste tag immediately upon creating the waste.
-
Data Entry:
Step 2: Packaging
-
Solids: Place pure solid waste in a wide-mouth HDPE jar. Double-bagging in 6-mil polyethylene bags is recommended before placing in the jar to minimize dust inhalation risks.
-
Liquids:
-
Verify the waste solvent is compatible (e.g., do not mix with strong oxidizers like Nitric Acid).
-
Pour into the "Halogenated Solvent" carboy.
-
Self-Validation: Smell check (cautiously) and visual check. If the waste is bubbling or heating up, STOP . You may have an incompatibility.
-
Step 3: Spill Management (Emergency Response)
If a spill occurs outside the fume hood:
-
Evacuate: If the spill is large (>100mL) or dust is airborne, evacuate the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a P100 respirator if dust is present.
-
Neutralization: Cover the spill with a Solvent Adsorbent (e.g., vermiculite or activated charcoal). Do not use simple paper towels for large amounts of pure nitrile, as this increases surface area for evaporation.
-
Cleanup: Scoop material into a hazardous waste bag. Wipe the area with a mild alkaline soap solution (pH 8-9) to ensure no acidic residues trigger hydrolysis later.
Final Destruction: The Incineration Requirement
As a scientist, you should understand the "End of Life" for your chemistry. This compound cannot be landfilled.[4]
-
Method: Rotary Kiln Incineration.
-
Requirement: The facility must operate at temperatures
with a residence time seconds. -
Why? The Trifluoromethyl (-CF₃) group is exceptionally stable. Incomplete combustion yields Perfluoroisobutylene (PFIB), which is highly toxic.
-
Scrubbing: The combustion releases HF. The incinerator must have a wet scrubber (using NaOH or Ca(OH)₂) to convert the corrosive gas into harmless salts (NaF or CaF₂).
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(Trifluoromethyl)phenylacetonitrile (Analogous Hazard Data). [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Acetonitrile and related Nitriles. [Link]
Sources
Personal protective equipment for handling 2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Part 1: Executive Safety Directive
Stop and Read: Handling 2-Iodo-5-(trifluoromethyl)phenylacetonitrile requires more than standard laboratory caution. This compound combines the metabolic toxicity of a nitrile with the enhanced lipophilicity of a trifluoromethyl (-CF3) group and the heavy atom effect of an iodide .
This unique structural combination creates a "Trojan Horse" effect: the lipophilic fluorinated motif facilitates rapid dermal absorption, carrying the cytotoxic nitrile payload into the systemic circulation where it can metabolize to release cyanide ions (CN⁻).
Immediate Operational Rule:
-
Never handle this compound on an open bench.
-
Never rely solely on standard 4-mil nitrile gloves for protection against solvated forms.
-
Verify the availability of a Cyanide Antidote Kit (e.g., Hydroxocobalamin) before commencing synthesis.
Part 2: Hazard Mechanics & Risk Profile
To understand the safety protocol, you must understand the molecular behavior.
| Structural Motif | Physiological Hazard | Operational Implication |
| Nitrile (-CN) | Metabolic Asphyxiation: Undergoes oxidative metabolism (via Cytochrome P450) to release cyanide, inhibiting cytochrome c oxidase. | Symptoms may be delayed (1–4 hours). Do not mistake initial lack of symptoms for safety. |
| Trifluoromethyl (-CF3) | Enhanced Permeation: Increases lipophilicity (LogP), allowing the molecule to penetrate the stratum corneum (skin barrier) significantly faster than non-fluorinated analogues. | Standard glove breakthrough times are reduced. Skin contact is a critical failure mode. |
| Aryl Iodide (-I) | Sensitization & Reactivity: Potential skin sensitizer.[1] Heavy atom facilitates cross-coupling but also increases density/persistence in dust form. | High-efficiency particulate filtration (HEPA/P100) is required for solid handling. |
Part 3: Personal Protective Equipment (PPE) Matrix
The "Self-Validating" PPE System: PPE is your last line of defense, not your first. However, for this compound, we employ a "Redundant Barrier" strategy.
Hand Protection (The Critical Control)
Standard nitrile gloves degrade rapidly when this compound is dissolved in organic solvents (DCM, THF).
-
Primary Layer (Inner): 4-mil Nitrile (Tactile sensitivity).
-
Secondary Layer (Outer - Mandatory for Solutions): Laminate Film (e.g., Silver Shield® / Ansell Barrier®) .
-
Why? Laminate film offers >480 min breakthrough time against broad-spectrum organic solvents and nitriles.
-
Protocol: If dexterity is required, wear the Laminate glove under a larger size Nitrile glove to compress the loose film.
-
-
Inspection: Inflate gloves with air prior to donning to check for pinholes.
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary (If outside hood/Spill Cleanup): Full-face Air-Purifying Respirator (APR).
-
Cartridge: Combination Organic Vapor/Acid Gas (OV/AG) + P100 .
-
Why? The P100 captures dust; the OV handles solvent vapors; the AG protects against potential Hydrogen Cyanide (HCN) evolution if the compound contacts acidic moisture.
-
Body & Eye Defense[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the high toxicity of dust/aerosols.
-
Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over standard cotton lab coat.
-
Why? Cotton absorbs liquids and holds them against the skin. Tyvek repels dust and light splashes.
-
Part 4: Operational Protocols
A. Weighing & Transfer (Solid State)
The highest risk of inhalation exposure occurs during weighing.
-
Static Control: Fluorinated solids are often static-prone and "fly." Use an anti-static gun or ionizer bar inside the balance enclosure.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood (HEPA filtered).
-
The "Closed Transfer" Rule: Weigh into a tared vial, cap immediately, and wipe the exterior of the vial with a solvent-dampened wipe (disposed of as hazardous waste) before removing from the hood.
B. Solubilization & Synthesis
-
Acid Avoidance: Strictly avoid mixing with strong acids unless part of a controlled, closed reaction. Acidic hydrolysis generates HCN gas.
-
Sash Management: Keep the fume hood sash at the lowest working height. Use a sash alarm if available.
-
Sharps: Eliminate needles where possible. Use positive-displacement pipettes for liquid transfer to avoid aerosol generation.
C. Emergency Spill Response
Do not use water. Hydrolysis risk.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Full-Face Respirator (OV/AG/P100) and Silver Shield gloves.
-
Contain: Cover spill with a dry compatible absorbent (Vermiculite or chemically treated pads).
-
Decontaminate: Once solids/liquids are removed, wash the surface with a mild alkaline soap solution (pH 8-9) to neutralize trace residues without generating HCN.
Part 5: Visualizations
Diagram 1: Hierarchy of Controls & Workflow
This diagram illustrates the logical flow of safety controls, prioritizing engineering over PPE.
Caption: Operational hierarchy prioritizing engineering controls. PPE serves as a redundancy against containment failure.
Diagram 2: Exposure Response Decision Tree
A logic flow for immediate medical decision-making.[2]
Caption: Critical path for exposure management. Note that cyanide symptoms may be delayed due to metabolic activation time.
Part 6: Disposal & Waste Management[5]
Waste Stream Classification: Halogenated Organic[3]
-
Segregation: Do not mix with non-halogenated solvents (acetone/ethanol) if possible, to reduce incineration costs, but more importantly, never mix with acidic waste streams .
-
Labeling: Label clearly as "Toxic," "Halogenated," and "Nitrile/Cyanide Hazard."
-
Container: High-density polyethylene (HDPE) or glass. Ensure the cap has a Teflon (PTFE) liner to prevent degradation.
References
-
PubChem (NIH). Compound Summary: Phenylacetonitrile Derivatives. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
